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4-Bromo-3',5'-dichlorobenzophenone Documentation Hub

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  • Product: 4-Bromo-3',5'-dichlorobenzophenone
  • CAS: 844879-09-0

Core Science & Biosynthesis

Foundational

1H NMR spectrum of 4-Bromo-3',5'-dichlorobenzophenone

Executive Summary This technical guide provides a comprehensive framework for the structural verification of 4-Bromo-3',5'-dichlorobenzophenone using Proton Nuclear Magnetic Resonance ( H NMR) spectroscopy. As a halogena...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the structural verification of 4-Bromo-3',5'-dichlorobenzophenone using Proton Nuclear Magnetic Resonance (


H NMR) spectroscopy. As a halogenated benzophenone derivative, this compound presents a unique spectral signature defined by two distinct aromatic spin systems: a para-substituted ring and a meta-disubstituted ring.[1]

This document moves beyond basic peak listing to explain the causality of chemical shifts and coupling patterns, ensuring that researchers can distinguish this specific isomer from potential regioisomeric impurities (e.g., 2,4-dichloro analogs) often formed during Friedel-Crafts acylation.

Structural Analysis & Spin Systems

Before analyzing the spectrum, we must deconstruct the molecule into its constituent spin systems. The benzophenone core acts as an electron-withdrawing cross-linker (carbonyl group), deshielding ortho-protons on both rings.[1]

Molecular Fragmentation
  • Ring A (4-Bromophenyl): Contains a 1,4-substitution pattern.[1] This creates a symmetric AA'BB' spin system (often appearing as two pseudo-doublets).[1]

    • Electronic Effect: The Carbonyl (C=O) is strongly electron-withdrawing (deshielding).[1] The Bromine (Br) is electron-withdrawing by induction but electron-donating by resonance.[1]

  • Ring B (3,5-Dichlorophenyl): Contains a 1,3,5-substitution pattern relative to the carbonyl. This creates an AX

    
      (or AM
    
    
    
    ) spin system.[1]
    • Electronic Effect: Two Chlorine atoms provide strong inductive deshielding.[1]

G cluster_0 Ring A: 4-Bromophenyl cluster_1 Ring B: 3,5-Dichlorophenyl Target 4-Bromo-3',5'-dichlorobenzophenone PatternA 1,4-Substitution (Para) Target->PatternA PatternB 1,3,5-Substitution (Meta) Target->PatternB SpinA AA'BB' System (Pseudo-Doublets) PatternA->SpinA CouplingA Ortho Coupling (~8.5 Hz) SpinA->CouplingA SpinB AX2 System (Doublet + Triplet) PatternB->SpinB CouplingB Meta Coupling (~1.9 Hz) SpinB->CouplingB

Caption: Decomposition of the target molecule into distinct NMR spin systems based on substitution patterns.

Experimental Protocol

To ensure high-resolution data capable of resolving the fine meta-coupling (J ~ 2 Hz) in Ring B, the following acquisition parameters are recommended.

Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    ) is the standard.[1] Ensure 99.8% D enrichment to minimize the solvent residual peak at 7.26 ppm .
    
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).[1]

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1-pulse (zg30).

  • Spectral Width: -2 to 14 ppm (standard), or narrowed to 6–9 ppm for high-resolution aromatic processing.

  • Relaxation Delay (D1): Set to 3–5 seconds .

    • Reasoning: Aromatic protons, particularly those isolated between halogens (like H-4' in Ring B), can have longer T1 relaxation times.[1] A short D1 will lead to incomplete relaxation, causing integration errors (underestimation of proton count).[1]

  • Scans (NS): 16–64 scans (sufficient for >10 mg sample).[1]

Spectral Interpretation & Assignment

The spectrum will display signals exclusively in the aromatic region (7.40 – 7.80 ppm ). There are no aliphatic protons.[1]

Predicted Chemical Shifts & Multiplicities
Proton LabelPositionIntegrationMultiplicityCoupling Constant (J)Chemical Shift (

, ppm)*
H-2', 6' Ring B (Ortho to C=O)2HDoublet (d)

Hz
7.72 – 7.78
H-2, 6 Ring A (Ortho to C=O)2HDoublet (d)

Hz
7.65 – 7.72
H-3, 5 Ring A (Ortho to Br)2HDoublet (d)

Hz
7.58 – 7.64
H-4' Ring B (Para to C=O)1HTriplet (t)

Hz
7.52 – 7.56

*Note: Exact shifts may vary by


0.05 ppm depending on concentration and temperature.[1] Values are derived from fragment additivity rules using 4-bromobenzophenone and 3,5-dichlorobenzophenone benchmarks.
**Note: The AA'BB' system of Ring A often appears as "pseudo-doublets" but is technically higher-order. At 400 MHz, they closely resemble doublets.
Detailed Mechanistic Analysis

1. The Most Deshielded Signals (7.70 – 7.80 ppm):

  • H-2', 6' (Ring B): These protons are located ortho to the carbonyl group (strong anisotropic deshielding) and ortho to a Chlorine atom (inductive deshielding). This synergistic effect pushes them further downfield than any other proton.[1]

    • Diagnostic Feature: Look for a sharp doublet with a very small coupling constant (~1.9 Hz ).[1] This is the meta-coupling to H-4'.

2. The Para-Substituted Ring A (7.60 – 7.75 ppm):

  • H-2, 6 (Ring A): Ortho to the carbonyl. Deshielded, but slightly less than Ring B protons because they lack the immediate ortho-halogen.[1]

    • Diagnostic Feature: Large doublet (J ~ 8.5 Hz).[1]

  • H-3, 5 (Ring A): Ortho to the Bromine. Bromine is shielding relative to the carbonyl effect (due to resonance donation competing with induction), appearing upfield of H-2,6.

    • Diagnostic Feature: Large doublet (J ~ 8.5 Hz).[1] These two sets (H-2,6 and H-3,5) form a "roofing" effect, leaning towards each other.

3. The Most Shielded Aromatic Signal (7.50 – 7.56 ppm):

  • H-4' (Ring B): This proton is flanked by two Chlorine atoms.[1] While Cl is electron-withdrawing, this position is para to the carbonyl group, removing the strong anisotropic deshielding experienced by the other protons.

    • Diagnostic Feature: A triplet (or doublet of doublets appearing as a triplet) with a small coupling constant (~1.9 Hz ).[1]

Logic Start Analyze Aromatic Signal (7.4 - 7.8 ppm) Split Check Splitting Pattern Start->Split LargeJ Large Coupling (J > 7 Hz) Split->LargeJ Ortho Coupling SmallJ Small Coupling (J < 3 Hz) Split->SmallJ Meta Coupling RingA Ring A (4-Br) AA'BB' System LargeJ->RingA RingB Ring B (3,5-Cl) Meta-substituted SmallJ->RingB AssignA1 Downfield (7.65+) Ortho to C=O (H-2,6) RingA->AssignA1 AssignA2 Upfield (~7.60) Ortho to Br (H-3,5) RingA->AssignA2 AssignB1 Doublet (2H) Ortho to C=O & Cl (H-2',6') RingB->AssignB1 AssignB2 Triplet (1H) Between two Cls (H-4') RingB->AssignB2

Caption: Decision tree for assigning protons based on J-coupling magnitude and chemical shift logic.

Troubleshooting & Quality Control

Common Impurities
  • Residual Solvent: CDCl

    
     singlet at 7.26 ppm .
    
  • Water: Broad singlet around 1.56 ppm (variable).[1]

  • Starting Material (4-Bromobenzoyl chloride): Look for shifted aromatic signals; the acid chloride protons would be significantly downfield due to the -COCl group.

  • Regioisomer (2,4-Dichlorobenzophenone): If the Friedel-Crafts reaction occurred at the wrong position, you would lose symmetry in Ring B. Instead of a 2H doublet and 1H triplet, you would see three distinct 1H signals (d, dd, d) for the 2,4-substituted ring.

Integration Validation

A pure sample must adhere to the ratio:



If the integration of the triplet at ~7.54 ppm is significantly lower than expected relative to the doublets, increase the Relaxation Delay (D1).

References

  • Grounding: Provides the AA'BB' fragment d
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS): 3,5-Dichlorobenzaldehyde.[1]

    • Grounding: Used as a fragment analog to verify the chemical shift and meta-coupling constants for the 3,5-dichlorophenyl ring.
  • LibreTexts Chemistry. (2023).[1] 14.12: Coupling Constants Identify Coupled Protons.[1] Retrieved October 26, 2023, from [Link]

    • Grounding: Authoritative source for meta-coupling (J=1-3 Hz) vs ortho-coupling (J=7-9 Hz) ranges in aromatic systems.[1]

  • PubChem. (n.d.).[1] 4-Bromobenzophenone Compound Summary. Retrieved October 26, 2023, from [Link]

    • Grounding: Verification of molecular structure and physical properties.[1][2][3][4]

Sources

Exploratory

Technical Guide: Mass Spectrometry Profiling of 4-Bromo-3',5'-dichlorobenzophenone

Topic: Mass Spectrometry Analysis of 4-Bromo-3',5'-dichlorobenzophenone Content Type: Technical Whitepaper Audience: Analytical Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary 4-Bromo-3',5'-d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of 4-Bromo-3',5'-dichlorobenzophenone Content Type: Technical Whitepaper Audience: Analytical Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Bromo-3',5'-dichlorobenzophenone (Formula: C₁₃H₇BrCl₂O) represents a specialized class of poly-halogenated diaryl ketones. In drug development, this molecule serves as a high-value scaffold; its chemically distinct halogen handles (aryl-bromide vs. aryl-chloride) allow for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Accurate mass spectrometric (MS) analysis of this compound is critical not merely for identification, but for assessing isotopic purity and monitoring dehalogenation byproducts during synthesis. This guide details the ionization behavior, isotopic clustering, and fragmentation mechanics required to validate this compound with high confidence.

Molecular Profile & Isotopic Signature

The defining feature of this molecule in mass spectrometry is its complex isotopic cluster, resulting from the interplay between one bromine atom (


) and two chlorine atoms (

).[1]

Unlike simple organic molecules where the


 peak is singular and dominant, 4-Bromo-3',5'-dichlorobenzophenone presents a multi-peak molecular ion cluster  spanning 6 Daltons.
Theoretical Isotopic Abundance (M+ Cluster)

The following table outlines the predicted intensity distribution for the molecular ion


.
Ion IDMass (Nominal)Isotopic CompositionRelative Abundance (Approx.)
M 328

61.5%
M+2 330

(and mixed)
100% (Base Peak)
M+4 332

(and mixed)
46.8%
M+6 334

7.5%

Analyst Note: The transition from M (328) to M+2 (330) involves a significant intensity jump. If your spectrum shows M (328) as the base peak (100%), the sample is likely contaminated with a de-brominated or mono-chlorinated impurity.

Fragmentation Mechanics (EI-MS)

Under Electron Impact (EI) ionization (70 eV), benzophenones follow a predictable fragmentation pathway dominated by


-cleavage  adjacent to the carbonyl group. This yields resonance-stabilized benzoyl cations (acylium ions).
Primary Fragmentation Pathways
  • 
    -Cleavage A:  Rupture of the bond between the carbonyl and the bromophenyl ring.
    
    • Product: 3,5-dichlorobenzoyl cation (

      
       173/175/177).
      
  • 
    -Cleavage B:  Rupture of the bond between the carbonyl and the dichlorophenyl ring.
    
    • Product: 4-bromobenzoyl cation (

      
       183/185).
      
  • CO Elimination: Subsequent loss of carbon monoxide (28 Da) from the acylium ions yields phenyl cations.

Visualization of Fragmentation Logic

The following diagram maps the causal relationships in the fragmentation process.

FragmentationPathway Parent Molecular Ion [M]+ m/z 328, 330, 332, 334 (Radical Cation) PathA_Frag Fragment A: Dichlorobenzoyl Cation [Cl2-C6H3-C=O]+ m/z 173, 175, 177 Parent->PathA_Frag Alpha-Cleavage (Loss of Br-C6H4•) PathB_Frag Fragment B: Bromobenzoyl Cation [Br-C6H4-C=O]+ m/z 183, 185 Parent->PathB_Frag Alpha-Cleavage (Loss of Cl2-C6H3•) PathA_Final Dichlorophenyl Cation [Cl2-C6H3]+ m/z 145, 147, 149 PathA_Frag->PathA_Final - CO (28 Da) Inductive Destabilization PathB_Final Bromophenyl Cation [Br-C6H4]+ m/z 155, 157 PathB_Frag->PathB_Final - CO (28 Da) Inductive Destabilization

Caption: Figure 1. Competitive alpha-cleavage pathways driven by the stability of the resulting acylium ions.

Experimental Protocol: GC-MS Analysis

Given the non-polar nature and thermal stability of 4-Bromo-3',5'-dichlorobenzophenone, Gas Chromatography (GC) with Electron Impact (EI) is the gold standard for analysis. LC-MS (ESI) is generally less sensitive for benzophenones due to poor ionization efficiency without acidic modifiers.

System Suitability & Parameters

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

ParameterSettingRationale
Inlet Mode Split (10:1 to 50:1)Prevents detector saturation; this molecule ionizes strongly.
Inlet Temp 280°CEnsures rapid volatilization without thermal degradation.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)Standard non-polar phase provides excellent separation for halogenated aromatics.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for reproducible retention times.[2]
Oven Program 100°C (1 min)

20°C/min

300°C (3 min)
Rapid ramp removes solvent; high final temp elutes the heavy benzophenone (~330 Da).
Source Temp 230°CStandard EI source temperature.
Transfer Line 280°CPrevents condensation of the analyte before entering the MS.
Sample Preparation Workflow

Solvent: Dichloromethane (DCM) or Ethyl Acetate. Concentration: 10–50 µg/mL (ppm). Derivatization: None required. Unlike hydroxy-benzophenones, this molecule has no active protons requiring silylation [1].

Data Analysis & Quality Control

When reviewing the data, apply the following logic gate to validate the compound identity.

Validation Logic Gate
  • Retention Time Check: Does the peak elute in the expected semi-volatile window (typically 8–12 mins on a standard run)?

  • Cluster Verification: Does the molecular ion cluster match the M, M+2, M+4 pattern (approx 6:10:5 ratio)?

    • Failure Mode: If M+2 is missing, the Bromine is absent.

  • Fragment Confirmation: Are the diagnostic acylium ions present?

    • Look for

      
      183/185  (Bromobenzoyl).
      
    • Look for

      
      173/175/177  (Dichlorobenzoyl).
      
Analytical Workflow Diagram

Workflow Sample Solid Sample (C13H7BrCl2O) Prep Dilution in DCM (20 ppm) Sample->Prep GC GC Separation (DB-5ms Column) Prep->GC EI EI Source (70eV) Ionization GC->EI Quad Mass Filter (Scan 50-500 m/z) EI->Quad Data Data Processing Isotope Pattern Match Quad->Data

Caption: Figure 2. Standard operating procedure for GC-MS profiling of halogenated benzophenones.

References

  • Determination of Benzophenones in Water and Cosmetics Samples. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

    • Relevance: Establishes GC-MS protocols for benzophenone derivatives and confirms lack of derivatization needs for non-hydroxyl
  • Fragmentation Mechanisms in Electron Impact Mass Spectrometry. Roskilde University / McLafferty Standards. Available at: [Link]

    • Relevance: Authoritative source for alpha-cleavage mechanisms in arom
  • Isotope Abundance and Mass Spectrometry. Chemistry LibreTexts. Available at: [Link][1][3][4][5][6][7][8][9]

    • Relevance: Source for theoretical isotopic calcul

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3',5'-dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Molecular Identity and Structure 4-Bromo-3',5'-dichlorobenzophenone is a tri-halogenated derivative of benzophen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Molecular Identity and Structure

4-Bromo-3',5'-dichlorobenzophenone is a tri-halogenated derivative of benzophenone, featuring a bromine atom on one phenyl ring and two chlorine atoms on the other. This substitution pattern is crucial in determining its electronic and steric properties, which in turn influence its physical behavior.

Key Identifiers:

IdentifierValue
Chemical Name (4-bromophenyl)(3,5-dichlorophenyl)methanone
CAS Number 844879-09-0[1]
Molecular Formula C₁₃H₇BrCl₂O[1]
Molecular Weight 330.00 g/mol [1]
SMILES O=C(C1=CC(Cl)=CC(Cl)=C1)C2=CC=C(Br)C=C2[1]

Predicted and Comparative Physical Properties

Due to the absence of specific experimental data for 4-Bromo-3',5'-dichlorobenzophenone in readily accessible literature, we present a table of predicted and comparative physical properties. These values are extrapolated from the known properties of structurally related benzophenones. The causality behind these predictions lies in the principles of molecular symmetry, intermolecular forces, and the electronic effects of halogen substituents.

PropertyPredicted/Comparative Value for 4-Bromo-3',5'-dichlorobenzophenoneRationale and Comparative Data
Appearance White to off-white crystalline solidBenzophenone and its halogenated derivatives are typically crystalline solids at room temperature. For instance, 4,4'-Dichlorobenzophenone appears as a white or off-white crystalline powder.
Melting Point (°C) Estimated in the range of 140-160 °CThe melting point is influenced by crystal lattice energy and molecular symmetry. Symmetrical molecules often have higher melting points. 4,4'-Dichlorobenzophenone has a melting point of 144-147 °C[2], and 4-Bromo-4'-chlorobenzophenone melts at 148-152 °C. The meta-dichlorination pattern in the target molecule may slightly lower the symmetry compared to the 4,4'-disubstituted analogues, but the increased molecular weight would contribute to a higher melting point.
Boiling Point (°C) Estimated to be >350 °CThe boiling point is primarily determined by molecular weight and intermolecular forces. Given that 4,4'-Dichlorobenzophenone boils at 353 °C[2] and 4-Bromobenzophenone at 350 °C, the significantly higher molecular weight of the target compound suggests a higher boiling point.
Solubility Insoluble in water; Soluble in organic solvents (e.g., acetone, chloroform, ethers)The nonpolar, aromatic nature of the benzophenone core, coupled with the hydrophobic character of the halogen substituents, dictates its poor solubility in water. Benzophenones are generally soluble in common organic solvents[3].

Spectroscopic Characterization: A Predictive Overview

While specific spectra for 4-Bromo-3',5'-dichlorobenzophenone require experimental determination, its key spectroscopic features can be predicted based on its structural moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the 4-bromophenyl ring will likely appear as a pair of doublets (an AA'BB' system). The protons on the 3,5-dichlorophenyl ring will present as a singlet and a doublet, integrating to one and two protons, respectively.

  • ¹³C NMR: The carbon NMR will display a characteristic signal for the carbonyl carbon in the downfield region (typically ~195 ppm). The aromatic region will show distinct signals for each unique carbon atom, with their chemical shifts influenced by the attached halogens.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the ketone, typically found in the range of 1650-1670 cm⁻¹. Other characteristic bands will include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C-Br and C-Cl stretching vibrations at lower frequencies.

Mass Spectrometry (MS)

The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine isotopes, the molecular ion region will exhibit a characteristic isotopic pattern. Fragmentation patterns will likely involve the cleavage of the C-C bonds adjacent to the carbonyl group.

Experimental Determination of Physical Properties: Methodologies

To establish a definitive physical profile of 4-Bromo-3',5'-dichlorobenzophenone, the following experimental protocols are recommended. These methods are designed to be self-validating through the consistency and reproducibility of the obtained data.

Melting Point Determination

The melting point is a critical indicator of purity.

Protocol:

  • Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. A sharp melting range (≤ 1 °C) is indicative of high purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Grind Grind Sample Pack Pack Capillary Grind->Pack Calibrate Calibrate Apparatus Pack->Calibrate Heat Controlled Heating Calibrate->Heat Record Record Range Heat->Record Purity Assess Purity Record->Purity

Caption: Workflow for Melting Point Determination.

Solubility Assessment

A qualitative and quantitative understanding of solubility is vital for formulation and reaction chemistry.

Protocol:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.

  • Qualitative Assessment: A small, measured amount of the compound (e.g., 1-2 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL). The mixture is agitated, and the solubility is visually assessed (soluble, partially soluble, insoluble).

  • Quantitative Determination (e.g., by UV-Vis Spectroscopy):

    • A calibration curve is generated using solutions of known concentrations of the compound in a suitable solvent (where it is freely soluble).

    • Saturated solutions of the compound in the test solvents are prepared, and the undissolved solid is removed by filtration.

    • The concentration of the dissolved compound in the filtrate is determined by measuring its absorbance and comparing it to the calibration curve.

SolubilityWorkflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis (UV-Vis) SolventSelect Select Solvents VisualTest Visual Solubility Test SolventSelect->VisualTest CalCurve Generate Calibration Curve VisualTest->CalCurve MeasureAbs Measure Absorbance CalCurve->MeasureAbs SatSoln Prepare Saturated Solution SatSoln->MeasureAbs CalcConc Calculate Concentration MeasureAbs->CalcConc

Caption: Workflow for Solubility Assessment.

Crystallography

The three-dimensional arrangement of molecules in the solid state can be elucidated through X-ray crystallography. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions. While no specific crystallographic data for 4-Bromo-3',5'-dichlorobenzophenone has been found, studies on substituted benzophenones reveal that the dihedral angle between the two aryl rings is influenced by both steric hindrance from the substituents and crystal packing forces[4][5]. It is anticipated that the title compound will adopt a conformation that minimizes steric repulsion between the halogen atoms and the carbonyl group.

Conclusion

4-Bromo-3',5'-dichlorobenzophenone represents a molecule of significant interest for which a complete, experimentally verified physical property profile is yet to be publicly documented. This guide has provided a framework for understanding its likely physical characteristics through a combination of established identifiers, predictive analysis based on chemical principles, and a comparative study of analogous compounds. The detailed experimental protocols outlined herein offer a clear path for researchers to definitively characterize this compound, thereby enabling its confident application in future scientific endeavors. The synthesis and subsequent rigorous characterization of 4-Bromo-3',5'-dichlorobenzophenone would be a valuable contribution to the chemical sciences.

References

  • Wikipedia. (2023, December 2). 4,4'-Dichlorobenzophenone. Retrieved February 2, 2026, from [Link]

  • NP-MRD. (2021, August 12). Showing NP-Card for 4,4-Dichlorobenzophenone (NP0002768). Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4,4'-Dibromobenzophenone. Retrieved February 2, 2026, from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). BENZOPHENONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. International Agency for Research on Cancer. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobenzophenone. Retrieved February 2, 2026, from [Link]

  • Wanhe Chemical. (n.d.). 4-bromo-3-chlorophenylbenzene CAS 91354-08-4. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Physico-chemical properties and concentrations of benzophenone-3.... Retrieved February 2, 2026, from [Link]

  • Ferguson, G., & Low, J. N. (2003). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 59(Pt 2), 244–250. [Link]

  • ResearchGate. (n.d.). Summarized results for the synthesis of Methanone, 4, 5-Diphenyl-3, 5-cyclopentadiene [diiyl]. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2024). Unveiling Crystal Structure Landscapes and Morphology Modification Rules of Substituted Benzophenone Crystals. Retrieved February 2, 2026, from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved February 2, 2026, from [Link]

  • PMC. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Retrieved February 2, 2026, from [Link]

  • NIST. (n.d.). 4,4'-Dichlorobenzophenone. Retrieved February 2, 2026, from [Link]

  • IUCr Journals. (n.d.). Conformations of substituted benzophenones. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-1,2-dichlorobenzene. Retrieved February 2, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 4-Bromo-3',5'-dichlorobenzophenone in Organic Solvents

Introduction In the landscape of pharmaceutical research and fine chemical synthesis, a profound understanding of the physicochemical properties of intermediates is paramount. 4-Bromo-3',5'-dichlorobenzophenone, a haloge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, a profound understanding of the physicochemical properties of intermediates is paramount. 4-Bromo-3',5'-dichlorobenzophenone, a halogenated aromatic ketone, serves as a critical building block in the synthesis of complex organic molecules. Its utility in drug discovery and materials science necessitates a comprehensive grasp of its solubility characteristics in various organic solvents. This technical guide offers an in-depth exploration of the solubility of 4-Bromo-3',5'-dichlorobenzophenone, providing both a theoretical framework and practical methodologies for its determination. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide will leverage data from structurally analogous compounds to provide reasoned solubility predictions. Furthermore, it will equip researchers, scientists, and drug development professionals with the experimental protocols required to generate precise and reliable solubility data in their own laboratory settings.

Physicochemical Properties of 4-Bromo-3',5'-dichlorobenzophenone and Related Analogues

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. 4-Bromo-3',5'-dichlorobenzophenone is a tri-halogenated derivative of benzophenone. The presence of a bromine and two chlorine atoms on the phenyl rings, coupled with the polar carbonyl group, results in a molecule with significant polarity and a large molecular weight.

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Qualitative Solubility in Common Organic Solvents (e.g., Acetone, Ethanol, Ether)Water Solubility
4-Bromo-3',5'-dichlorobenzophenone C₁₃H₇BrCl₂O330.00Predicted to be solublePredicted to be insoluble
4-BromobenzophenoneC₁₃H₉BrO261.11Soluble[1][2]Insoluble[2]
4,4'-DichlorobenzophenoneC₁₃H₈Cl₂O251.11Soluble in hot acetoneInsoluble
4-ChlorobenzophenoneC₁₃H₉ClO216.66Slightly soluble in Chloroform, Ethyl Acetate, Methanol[3][4]Insoluble
BenzophenoneC₁₃H₁₀O182.22Soluble in ethanol and diethyl etherInsoluble

Data for related compounds is compiled from various sources for comparative analysis.

Theoretical Framework of Solubility

The dissolution of a crystalline solid, such as 4-Bromo-3',5'-dichlorobenzophenone, in a liquid solvent is a thermodynamic process governed by the principle of "like dissolves like".[5] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall solubility is determined by the balance of energy required to overcome the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, and the energy released upon the formation of new solute-solvent interactions.

Key factors influencing the solubility of 4-Bromo-3',5'-dichlorobenzophenone include:

  • Molecular Polarity : The benzophenone core is relatively nonpolar, but the carbonyl group (C=O) introduces a dipole moment. The addition of three halogen atoms (one bromine and two chlorines) significantly increases the molecule's polarity and its capacity for dipole-dipole interactions.

  • Solvent Polarity : Organic solvents can be broadly classified as polar (e.g., ethanol, acetone) and nonpolar (e.g., hexane, toluene). 4-Bromo-3',5'-dichlorobenzophenone, being a polar molecule, is expected to exhibit greater solubility in polar organic solvents that can engage in favorable dipole-dipole interactions.

  • Hydrogen Bonding : While 4-Bromo-3',5'-dichlorobenzophenone does not possess hydrogen bond-donating capabilities, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. Therefore, it is likely to be soluble in protic solvents like ethanol, which can donate a hydrogen bond.

  • Temperature : The solubility of most solid compounds in organic solvents increases with temperature.[6] This is because the dissolution process is often endothermic, meaning that heat is absorbed to break the crystal lattice of the solid.

Caption: Factors influencing the solubility of a solid organic compound.

Predicted Solubility Profile of 4-Bromo-3',5'-dichlorobenzophenone

Based on the analysis of its structure and comparison with related halogenated benzophenones, the following solubility profile for 4-Bromo-3',5'-dichlorobenzophenone is predicted:

  • High Solubility : In polar aprotic solvents such as acetone and ethyl acetate, and in polar protic solvents like ethanol and methanol.

  • Moderate Solubility : In less polar solvents like chloroform and dichloromethane.

  • Low to Insoluble : In nonpolar solvents such as hexane and cyclohexane.

  • Insoluble : In water, due to its significant nonpolar hydrocarbon backbone and the inability to form strong hydrogen bonds with water molecules.

Experimental Determination of Solubility

To obtain precise and actionable solubility data, experimental determination is essential. The following section provides detailed protocols for both qualitative and quantitative assessment of the solubility of 4-Bromo-3',5'-dichlorobenzophenone.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Protocol:

  • Preparation : Into a series of clean, dry small test tubes (e.g., 13x100 mm), add approximately 20-30 mg of 4-Bromo-3',5'-dichlorobenzophenone.

  • Solvent Addition : To each test tube, add 1 mL of a different organic solvent from the list of interest (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, hexane).

  • Mixing : Vigorously agitate the test tubes using a vortex mixer for 1-2 minutes.

  • Observation : Visually inspect each tube for the presence of undissolved solid.

  • Classification : Classify the solubility as:

    • Soluble : No visible solid particles.

    • Partially Soluble : Some solid has dissolved, but undissolved particles remain.

    • Insoluble : The solid appears largely undissolved.

Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This gravimetric method provides accurate, quantitative solubility data at a specific temperature.[7][8]

Caption: Workflow for the quantitative determination of solubility.

Detailed Protocol:

  • Preparation of Saturated Solution :

    • Add an excess amount of 4-Bromo-3',5'-dichlorobenzophenone to a series of screw-capped glass vials, ensuring a significant amount of undissolved solid will remain at equilibrium.

    • To each vial, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

  • Equilibration :

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Separation of Solid and Liquid Phases :

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a pre-warmed pipette to avoid premature crystallization. Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish.

  • Gravimetric Analysis :

    • Record the exact weight of the evaporating dish with the supernatant.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature that will not cause decomposition of the solute.

    • Once the solvent is fully evaporated, place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

    • Record the final weight of the evaporating dish containing the dried solute.

  • Calculation of Solubility :

    • Mass of dissolved solid (m_solute) = (Final weight of dish + solute) - (Initial weight of empty dish).

    • Mass of solvent (m_solvent) = (Weight of dish + supernatant) - (Final weight of dish + solute).

    • Solubility ( g/100 g solvent) = (m_solute / m_solvent) x 100.

    • Solubility (mg/mL) can also be calculated if the density of the solvent at the experimental temperature is known.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4-Bromo-3',5'-dichlorobenzophenone in organic solvents. By leveraging the principle of "like dissolves like" and comparing with structurally similar halogenated benzophenones, it is predicted that this compound will exhibit good solubility in polar organic solvents. For researchers requiring precise quantitative data, the detailed experimental protocols outlined herein offer a robust and reliable methodology. The generation of accurate solubility data is a critical step in the successful application of 4-Bromo-3',5'-dichlorobenzophenone in the synthesis of novel pharmaceuticals and advanced materials.

References

  • Solubility of Things. (n.d.). 4-Bromobenzophenone. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromobenzophenone. Retrieved February 2, 2026, from [Link]

  • Academia.edu. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-difluorophenol. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment). Retrieved February 2, 2026, from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Gravimetric analysis. Retrieved February 2, 2026, from [Link]

Sources

Foundational

Halogenated Benzophenones: Pharmacophore Versatility and Biological Activity Profile

Executive Summary The benzophenone scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for a diverse array of therapeutic agents. When halogenated (fluorinated, chlorinate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzophenone scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for a diverse array of therapeutic agents. When halogenated (fluorinated, chlorinated, brominated, or iodinated), these diaryl ketones exhibit significantly altered physicochemical properties—specifically regarding lipophilicity (


), metabolic stability, and ligand-target binding affinity.

This guide provides a technical deep-dive into the biological activity of halogenated benzophenones, contrasting their potent anticancer potential (specifically as tubulin polymerization inhibitors) against their toxicological risks (endocrine disruption). It includes validated synthetic protocols and mechanistic workflows to support researchers in drug discovery and toxicology.

Structural Basis & SAR: The Halogen Advantage

The biological efficacy of halogenated benzophenones is driven by the specific placement of halogen atoms on the diphenylmethanone backbone.

The Sigma-Hole and Lipophilicity

Halogens are not merely steric placeholders. They introduce:

  • Lipophilicity: Halogenation increases membrane permeability, crucial for intracellular targets like microtubules.

  • Metabolic Blocking: Placing a Fluorine or Chlorine at the para- position often blocks metabolic hydroxylation, extending the half-life (

    
    ) of the molecule.
    
  • Sigma-Hole Bonding: Heavier halogens (Cl, Br, I) possess a region of positive electrostatic potential (sigma-hole) opposite the C-X bond, allowing for specific halogen-bonding interactions with nucleophilic residues (e.g., backbone carbonyls) in protein binding pockets.

SAR Summary Table: Key Derivatives

The following table summarizes key structure-activity relationship (SAR) data comparing natural product analogues and synthetic halogenated benzophenones.

Compound ClassKey SubstituentsTarget / MechanismBiological Outcome
Phenstatin Analogues 3-hydroxy-4-methoxy (Ring A)Tubulin (Colchicine Site)Potent cytotoxicity (nM range)
KPU-105 Derivatives 4-fluoro (Ring B)[1]MicrotubulesIC

= 0.5 nM (HT-29 cells) [1]
Marine Benzophenones Chlorinated / BrominatedMEK/ERK PathwayApoptosis in pancreatic cancer [2]
Oxybenzone (BP-3) 2-hydroxy-4-methoxyUV Absorption / ER

Endocrine Disruption (Toxicology)

Therapeutic Potential: Anticancer Mechanisms[2][3][4]

The most promising application of halogenated benzophenones is in oncology, specifically as Microtubule Targeting Agents (MTAs) .

Mechanism of Action: Tubulin Depolymerization

Unlike taxanes (which stabilize microtubules), benzophenone analogues often mimic Combretastatin A-4 (CA-4) . They bind to the colchicine-binding site of


-tubulin. The benzophenone bridge acts as a bioisostere for the unstable cis-stilbene bridge of CA-4, maintaining the necessary "twisted" conformation for binding but offering superior chemical stability.
Pathway Visualization: Microtubule Destabilization

The following diagram illustrates the cascade from ligand binding to apoptotic cell death.

TubulinPathway Ligand Halogenated Benzophenone Target Colchicine Binding Site (beta-Tubulin) Ligand->Target Binds with high affinity Process1 Inhibition of Tubulin Polymerization Target->Process1 Steric hindrance Process2 Microtubule Depolymerization Process1->Process2 Catastrophe Check G2/M Phase Cell Cycle Arrest Process2->Check Spindle collapse Outcome Apoptosis (Cell Death) Check->Outcome Caspase activation

Figure 1: Mechanism of action for benzophenone-based tubulin inhibitors. The molecule binds to


-tubulin, preventing dimer assembly, leading to mitotic arrest.
Dual Targeting: MEK/ERK Inhibition

Recent studies on marine-derived halogenated benzophenones (isolated from Pestalotiopsis neglecta) indicate a secondary mechanism: the inhibition of the MEK/ERK signaling pathway. This is particularly relevant for pancreatic cancer (PANC-1 cell lines), where these compounds suppress cell proliferation by binding to the allosteric pocket of MEK [2].

Toxicology: The Endocrine Disruption Risk

While halogenation improves drug-like properties, benzophenone derivatives (particularly those used as UV filters like Benzophenone-3) pose significant toxicological risks.

Metabolic Activation

The parent compounds are often weak endocrine disruptors. However, metabolic conversion—specifically demethylation—can generate species with high affinity for the Estrogen Receptor (ER).

  • Benzophenone-3 (BP-3)

    
    Benzophenone-1 (BP-1) [2]
    
  • BP-1 exhibits significant estrogenic activity, stimulating the proliferation of estrogen-dependent cancer cells (e.g., MCF-7, BG-1) [3].

Pathway Visualization: Metabolic Toxification

ToxPathway BP3 Benzophenone-3 (Parent) CYP CYP450 Enzymes (Demethylation) BP3->CYP Systemic Absorption BP1 Benzophenone-1 (Metabolite) CYP->BP1 Metabolic Activation ER Estrogen Receptor (ER-alpha) BP1->ER High Affinity Binding Response Transcriptional Activation ER->Response Xenoestrogenic Effect

Figure 2: Metabolic activation pathway where BP-3 is converted to the more potent endocrine disruptor BP-1.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for the synthesis and biological evaluation of halogenated benzophenones.

Synthesis: Friedel-Crafts Acylation (Standardized)

The most robust method for synthesizing halogenated benzophenones is the Friedel-Crafts acylation.

Reagents:

  • Substituted Benzoyl Chloride (1.0 eq)

  • Halogenated Benzene Derivative (1.0 eq) or Solvent

  • Aluminum Chloride (

    
    , 1.1 - 1.2 eq)
    
  • Solvent: Dichloromethane (DCM) or Nitrobenzene (anhydrous)

Workflow Diagram:

Synthesis Step1 Preparation: Dissolve Benzoyl Chloride in dry DCM (0°C) Step2 Activation: Add AlCl3 portion-wise (Generate Acylium Ion) Step1->Step2 Step3 Addition: Add Halogenated Arene dropwise (maintain <5°C) Step2->Step3 Step4 Reaction: Reflux (4-12h) Monitor via TLC Step3->Step4 Step5 Quenching: Pour into Ice/HCl mix (Hydrolyze Al-complex) Step4->Step5 Step6 Purification: Extraction (DCM) -> Recrystallization (EtOH) Step5->Step6

Figure 3: Step-by-step workflow for Friedel-Crafts synthesis of halogenated benzophenones.

Critical Control Points:

  • Moisture Control:

    
     is highly hygroscopic. The reaction must be performed under an inert atmosphere (
    
    
    
    or Ar) to prevent deactivation of the catalyst.
  • Temperature: Initial addition must be at

    
     to prevent polymerization or side reactions; reflux is required to drive the reaction to completion for deactivated (halogenated) rings.
    
Biological Assay: Tubulin Polymerization (Fluorescence Based)

To validate the mechanism of action, a cell-free tubulin polymerization assay is required.

  • Preparation: Use purified porcine brain tubulin (

    
    ) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM 
    
    
    
    , pH 6.9).
  • Reporter: Add DAPI (10

    
    M) or a specific tubulin fluorophore. DAPI fluorescence is enhanced upon binding to polymeric tubulin but not monomeric tubulin.
    
  • Incubation: Mix tubulin (2 mg/mL) with the test compound (1 - 10

    
    M) and GTP (1 mM) at 
    
    
    
    .
  • Measurement: Transfer to a 37°C plate reader. Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis:

    • Control: Sigmoidal curve (nucleation, elongation, steady state).

    • Active Compound:[1] Flattened curve (inhibition of elongation).

References

  • Hayashi, Y., et al. (2012).[1] "Synthesis and structure–activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents." Bioorganic & Medicinal Chemistry Letters, 22(16), 5233-5236.

  • Zhang, P., et al. (2019). "Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway." Journal of Natural Products, 82(12), 3372–3381.

  • Kim, S., et al. (2015). "Benzophenone-1, a metabolite of the UV filter benzophenone-3, exerts estrogenic activity in BG-1 ovarian cancer cells via estrogen receptor activation." Toxicology, 338, 11-18.

  • BenchChem. (2025). "Application Notes and Protocols for the Synthesis of Benzophenones via Friedel-Crafts Acylation."

Sources

Exploratory

Photochemical properties of substituted benzophenones

Title: The Photochemical Architecture of Substituted Benzophenones: A Technical Guide to Mechanism, Modulation, and Application Executive Summary This technical guide analyzes the photochemical behavior of substituted be...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Photochemical Architecture of Substituted Benzophenones: A Technical Guide to Mechanism, Modulation, and Application

Executive Summary

This technical guide analyzes the photochemical behavior of substituted benzophenones (BPs), focusing on the critical inversion between


 and 

triplet states. It is designed for researchers in drug discovery and photocatalysis who require precise control over hydrogen abstraction (HAT) and singlet oxygen generation. We move beyond basic definitions to explore the structure-activity relationships (SAR) of photochemistry, providing actionable protocols for photoaffinity labeling and modern metallaphotoredox catalysis.

Part 1: Mechanistic Foundations

The utility of benzophenone lies in its unity quantum yield of intersystem crossing (


) and the high reactivity of its lowest triplet state (

).[1] However, the nature of

determines the chemical outcome.
The State Inversion Principle

The reactivity of a benzophenone derivative is dictated by the energy gap and ordering of its two lowest triplet states:

  • 
     State (Reactive):  The oxygen non-bonding orbital is half-filled. This state behaves like an alkoxyl radical, exhibiting high electrophilicity and rapid hydrogen abstraction (
    
    
    
    ).
  • 
     State (Unreactive):  Delocalization of the excitation across the aromatic ring reduces the radical character at the carbonyl oxygen. This state typically has a longer lifetime but negligible H-abstraction capability.
    

Solvent Effect: Polar solvents stabilize the


 state (which has significant charge-transfer character) and destabilize the 

state. For substituted BPs with electron-donating groups (EDGs), this can cause state inversion , where the unreactive

becomes the lowest energy state (

), effectively quenching the reaction.
Visualization: The Jablonski Pathway

The following diagram illustrates the excitation, ISC, and the bifurcation between H-abstraction (reaction) and phosphorescence/decay.

Jablonski S0 Ground State (S0) S1 Singlet Excited (S1) (n-pi*) S0->S1 hv (Abs) T_npi Triplet T1 (n-pi*) Reactive Radical-like S1->T_npi ISC (Fast) T_pipi Triplet T2 (pi-pi*) Unreactive Delocalized S1->T_pipi ISC T_npi->S0 Phosphorescence Ketyl Ketyl Radical (BPH•) T_npi->Ketyl H-Abstraction (RH -> R•) T_pipi->T_npi Thermal Eq. Product Covalent Adduct (Crosslink) Ketyl->Product Recombination

Caption: Energy flow in Benzophenone.[1][2] Note the equilibrium between reactive n-pi* and unreactive pi-pi* states, which is sensitive to substituents and solvent polarity.

Part 2: Substituent Effects (Photochemical SAR)

The table below synthesizes the effects of ring substitution on the Triplet Energy (


) and Reactivity. This serves as a guide for selecting the right probe for specific chemical environments.
Substituent (4-position)Electronic EffectLowest Triplet State (

)
Reactivity (H-Abs)

(kcal/mol)
Key Application Note
-H (Unsubstituted) Reference

High~69.0Standard for robust crosslinking.
-COOH / -CF3 EWG (Inductive)

High~68.5Water-soluble probes; reactivity maintained in polar media.
-OMe (Methoxy) EDG (Resonance)Mixed /

Low (Solvent Dep.)~70-72State Inversion Risk: Poor reactivity in polar solvents (e.g., water/alcohols).
-OH (Hydroxy) EDG (pH Dep.)

(Deprotonated)
Negligible (at pH > pKa)~62 (Anion)Highly pH sensitive. Phenolate form is unreactive (used as UV filter, not probe).
-Ph (Phenyl) Conjugation

Very Low~60Extended conjugation lowers

below H-abstraction threshold.

Critical Insight: For biological photoaffinity labeling (aqueous environment), avoid strong EDGs (-OMe, -NH2) unless the binding pocket is known to be hydrophobic. Electron-withdrawing groups (EWGs) or the parent benzophenone are preferred to maintain the reactive


 configuration.

Part 3: Applications in Drug Discovery & Catalysis

Photoaffinity Labeling (PAL)

Benzophenones are superior to aryl azides and diazirines for mapping ligand-binding sites due to their chemical stability in the dark and reversibility . If the excited triplet state fails to abstract a hydrogen (e.g., no suitable C-H bond nearby), it relaxes back to the ground state, allowing the drug-probe to re-equilibrate and bind again before re-excitation.

Mechanism of Action:

  • Equilibrium Binding: The BP-drug conjugate binds to the target protein.

  • Excitation (350-360 nm): Formation of the

    
     diradical.
    
  • H-Abstraction: The oxygen radical abstracts a hydrogen from a nearby amino acid (preferentially C-H

    
     to heteroatoms), forming a ketyl radical and a protein radical.
    
  • Radical Recombination: The two radicals collapse to form a covalent C-C bond.

Modern Photocatalysis: HAT-Mediated Cross-Coupling

Recent work (e.g., MacMillan et al., Martin et al.) utilizes benzophenones not just for crosslinking, but as catalytic Hydrogen Atom Transfer (HAT) agents.

Case Study: Silyl-Radical XAT (2022) A substituted benzophenone catalyzes the cross-electrophile coupling of alkyl bromides by merging HAT with Halogen Atom Transfer (XAT).[3]

Photocatalysis BP_GS Benzophenone (S0) BP_Excited BP* (Triplet) BP_GS->BP_Excited hv (390 nm) BP_Excited->BP_GS HAT (Abstracts H) Silane Silane (R3Si-H) SilylRad Silyl Radical (R3Si•) Silane->SilylRad H-Transfer to BP* AlkylRad Alkyl Radical (R•) SilylRad->AlkylRad XAT (Abstracts Br) AlkylBr Alkyl Bromide (R-Br) AlkylBr->AlkylRad NiCat Ni-Catalytic Cycle AlkylRad->NiCat Enters Cycle

Caption: Dual catalytic cycle. BP acts as a HAT catalyst to generate a silyl radical, which then performs XAT to activate alkyl halides.*

Part 4: Experimental Protocols

Laser Flash Photolysis (LFP) for Triplet Characterization

This protocol validates the lifetime and reactivity of a new benzophenone derivative.

Reagents & Setup:

  • Excitation Source: Nd:YAG laser (355 nm, 4-6 ns pulse).

  • Probe Source: Pulsed Xenon arc lamp (150 W).

  • Solvent: Acetonitrile (HPLC grade). Note: Use Benzene for non-polar reference if solubility permits.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of the BP derivative (Absorbance ~0.3 - 0.5 at 355 nm) in a quartz cuvette.

  • Deoxygenation (Critical): Oxygen quenches triplet states at a diffusion-controlled rate (

    
    ).
    
    • Method: Bubble with high-purity Argon for 20 minutes OR perform 3 cycles of Freeze-Pump-Thaw.

    • Validation: The triplet lifetime (

      
      ) should increase from ~200 ns (air-saturated) to >10 
      
      
      
      s (degassed) for unsubstituted BP.
  • Data Acquisition: Fire the laser and monitor transient absorption at 520-540 nm (characteristic T-T absorption band for BP).

  • Quenching Study (Stern-Volmer):

    • Add aliquots of a hydrogen donor (e.g., isopropanol).

    • Plot

      
       vs. 
      
      
      
      .
    • The slope yields

      
      .
      
Photoaffinity Labeling (In Vitro)

Reagents:

  • BP-Probe (1-10

    
    M).
    
  • Recombinant Protein (1

    
    M).
    
  • Buffer: PBS (pH 7.4). Avoid Tris buffer if possible, as it can act as a radical scavenger.

Protocol:

  • Incubation: Incubate Probe and Protein for 30 min on ice (dark) to establish equilibrium.

  • Irradiation:

    • Transfer to a 96-well plate (on ice).

    • Irradiate with a UV lamp (365 nm, ~100 W) at a distance of 5 cm for 10-30 minutes.

    • Control: Keep one set in the dark.

  • Analysis: Analyze via SDS-PAGE (shift in molecular weight if probe is large) or LC-MS/MS (after tryptic digest) to identify the modified residue.

References

  • Mechanistic Photochemistry: Turro, N. J., Ramamurthy, V., & Scaiano, J. C. Modern Molecular Photochemistry of Organic Molecules. University Science Books.
  • Solvent Effects on HAT: Andreu, I., et al. "Solvent Effects in Hydrogen Abstraction from Cholesterol by Benzophenone Triplet Excited State." Organic Letters, 2011. Link

  • Photoaffinity Labeling Review: Dormán, G., & Prestwich, G. D. "Benzophenone Photophores in Biochemistry." Biochemistry, 1994. Link

  • Photocatalysis (HAT/XAT): Zhang, L., et al. "The Merger of Benzophenone HAT Photocatalysis and Silyl Radical-Induced XAT Enables Both Nickel-Catalyzed Cross-Electrophile Coupling..." ACS Catalysis, 2022. Link

  • Triplet Energies & LFP: Carmichael, I., & Hug, G. L. "Triplet-Triplet Absorption Spectra of Organic Molecules in Condensed Phases." Journal of Physical and Chemical Reference Data, 1986. Link

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 4-Bromo-3',5'-dichlorobenzophenone

Abstract This technical guide provides a comprehensive overview of the proposed discovery and initial synthesis of 4-Bromo-3',5'-dichlorobenzophenone, a novel halogenated benzophenone derivative. As no prior public-domai...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the proposed discovery and initial synthesis of 4-Bromo-3',5'-dichlorobenzophenone, a novel halogenated benzophenone derivative. As no prior public-domain synthesis has been documented, this whitepaper outlines a strategic and scientifically robust approach to its preparation, grounded in established principles of organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the synthetic route, the rationale behind the methodological choices, and detailed experimental protocols. The synthesis is centered around the well-established Friedel-Crafts acylation reaction, a cornerstone of aromatic ketone synthesis.

Introduction and Strategic Overview

The landscape of medicinal chemistry and materials science is in constant evolution, driven by the need for novel molecular scaffolds with unique electronic and steric properties. Halogenated benzophenones, in particular, represent a class of compounds with significant potential, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and photoinitiators. The specific substitution pattern of 4-Bromo-3',5'-dichlorobenzophenone, with its distinct arrangement of electron-withdrawing groups, suggests potential applications in areas requiring tailored electronic properties and specific binding interactions.

This guide details a proposed inaugural synthesis of this target molecule. In the absence of prior art, a synthetic strategy has been devised based on fundamental principles of electrophilic aromatic substitution. The core of this strategy is the Friedel-Crafts acylation, a powerful and versatile method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1]

Two primary synthetic pathways were considered for the construction of the target molecule:

  • Route A: The acylation of 1,3-dichlorobenzene with 4-bromobenzoyl chloride.

  • Route B: The acylation of bromobenzene with 3,5-dichlorobenzoyl chloride.

A critical analysis of the directing effects of the substituents on the aromatic rings is paramount in selecting the optimal route. In both bromobenzene and 1,3-dichlorobenzene, the halogen substituents are deactivating towards electrophilic aromatic substitution, yet they direct incoming electrophiles to the ortho and para positions.[2][3][4]

In Route A, the two chlorine atoms in 1,3-dichlorobenzene would direct the incoming 4-bromobenzoyl group to the 4-position, which is sterically accessible and electronically favored, leading to the desired product. However, the deactivating nature of two chlorine atoms might lead to lower reactivity.

In Route B, the bromine atom in bromobenzene would direct the incoming 3,5-dichlorobenzoyl group to the para position, which is sterically favored over the ortho positions. This would also yield the desired product. Given that bromobenzene is generally more reactive than 1,3-dichlorobenzene in electrophilic aromatic substitution due to the lesser deactivating effect of a single halogen, Route B is proposed as the more efficient and higher-yielding pathway.

This guide will therefore focus on the detailed execution of Route B.

Proposed Synthetic Pathway

The proposed synthesis of 4-Bromo-3',5'-dichlorobenzophenone is a two-step process, commencing with the preparation of the requisite acylating agent, 3,5-dichlorobenzoyl chloride, followed by the Lewis acid-catalyzed Friedel-Crafts acylation of bromobenzene.

Synthesis_Pathway cluster_step1 Step 1: Preparation of 3,5-Dichlorobenzoyl Chloride cluster_step2 Step 2: Friedel-Crafts Acylation A 3,5-Dichlorobenzoic Acid C 3,5-Dichlorobenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F 4-Bromo-3',5'-dichlorobenzophenone C->F Dichloromethane (DCM) D Bromobenzene D->F E Aluminum Chloride (AlCl₃) E->F

Caption: Proposed two-step synthesis of 4-Bromo-3',5'-dichlorobenzophenone.

Experimental Protocols

Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. The use of thionyl chloride is a well-established and efficient method for this purpose, yielding volatile byproducts (SO₂ and HCl) that are easily removed.[5]

Protocol:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 3,5-dichlorobenzoic acid (10.0 g, 52.3 mmol).

  • Add thionyl chloride (15.4 mL, 209.2 mmol, 4.0 equivalents) to the flask.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride under reduced pressure.

  • The crude 3,5-dichlorobenzoyl chloride can be purified by vacuum distillation to yield a colorless liquid.

Step 2: Friedel-Crafts Acylation of Bromobenzene

The cornerstone of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1] The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of bromobenzene.

Friedel_Crafts_Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution AcylCl 3,5-Dichlorobenzoyl Chloride Acylium Acylium Ion (Electrophile) AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ AlCl3->Acylium AlCl4 [AlCl₄]⁻ Bromo Bromobenzene Sigma Sigma Complex (Arenium Ion) Bromo->Sigma + Acylium Ion Product 4-Bromo-3',5'-dichlorobenzophenone Sigma->Product - H⁺

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Protocol:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (8.37 g, 62.8 mmol, 1.2 equivalents) and anhydrous dichloromethane (DCM) (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 3,5-dichlorobenzoyl chloride (10.95 g, 52.3 mmol) in anhydrous DCM (50 mL).

  • Add the 3,5-dichlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add bromobenzene (8.21 g, 52.3 mmol, 1.0 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL).

  • Stir the mixture until the ice has melted, and then transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 4-Bromo-3',5'-dichlorobenzophenone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product as a solid.

Physicochemical and Spectroscopic Data (Predicted)

As 4-Bromo-3',5'-dichlorobenzophenone is a novel compound, its experimental data is not available in the literature. The following table summarizes the predicted and calculated properties of the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (Predicted)Melting Point (°C) (Predicted)
3,5-Dichlorobenzoic AcidC₇H₄Cl₂O₂191.01White Solid184-187
3,5-Dichlorobenzoyl ChlorideC₇H₃Cl₃O209.46Colorless LiquidN/A
BromobenzeneC₆H₅Br157.01Colorless Liquid-31
4-Bromo-3',5'-dichlorobenzophenoneC₁₃H₇BrCl₂O330.01Off-white to pale yellow solid120-140

Upon successful synthesis, a full analytical characterization would be required to confirm the structure and purity of 4-Bromo-3',5'-dichlorobenzophenone. This would include:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch.

  • Melting Point Analysis: To assess the purity of the final product.

Conclusion and Future Directions

This guide has presented a detailed and scientifically sound protocol for the proposed initial synthesis of 4-Bromo-3',5'-dichlorobenzophenone. By leveraging the well-understood and reliable Friedel-Crafts acylation reaction, a clear and actionable pathway to this novel compound has been established. The choice of reacting bromobenzene with 3,5-dichlorobenzoyl chloride is justified by a careful consideration of the directing effects of the halogen substituents, aiming for a more efficient and selective reaction.

The successful synthesis and characterization of 4-Bromo-3',5'-dichlorobenzophenone will open avenues for its exploration in various scientific domains. Its unique electronic and structural features make it a promising candidate for further functionalization and incorporation into more complex molecules for applications in drug discovery, agrochemical development, and materials science. This foundational work provides the necessary framework for researchers to produce this compound and begin to unlock its potential.

References

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of 3,5-dichlorobenzoyl chloride. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 4-Bromo-3',5'-dichlorobenzophenone via Chemoselective Grignard Addition

Abstract & Strategic Overview This application note details a robust, scalable protocol for the synthesis of 4-Bromo-3',5'-dichlorobenzophenone starting from 1-bromo-3,5-dichlorobenzene . The synthesis of unsymmetrical b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 4-Bromo-3',5'-dichlorobenzophenone starting from 1-bromo-3,5-dichlorobenzene .

The synthesis of unsymmetrical benzophenones containing multiple halogen substituents presents a specific chemoselective challenge: distinguishing between the reactivities of bromine and chlorine atoms on the aromatic ring. While Friedel-Crafts acylation is the standard industrial route for benzophenones, the strong electron-withdrawing nature of the 3,5-dichloro substituents deactivates the ring, rendering Friedel-Crafts ineffective and prone to poor yields or regiochemical scrambling.

Therefore, this protocol utilizes a Chemoselective Grignard Formation followed by nucleophilic addition to a nitrile. This route exploits the kinetic difference in oxidative insertion of magnesium into C-Br versus C-Cl bonds, allowing for the exclusive formation of the 3,5-dichlorophenylmagnesium species without disturbing the chloro-substituents.

Key Advantages of This Protocol:
  • Chemoselectivity: Exploits the bond dissociation energy difference between Ar-Br (~81 kcal/mol) and Ar-Cl (~96 kcal/mol).

  • Prevention of Over-Addition: Utilization of the nitrile electrophile (4-bromobenzonitrile) yields an intermediate imine salt, preventing the formation of the tertiary alcohol (a common side product when using acid chlorides or esters).

  • Scalability: Avoids cryogenic temperatures (-78 °C) required for organolithium routes, making it suitable for standard benchtop and kilo-lab reactors.

Retrosynthetic Analysis & Pathway

The logic of this synthesis relies on the "disconnection" at the carbonyl carbon. We select the bond between the carbonyl and the electron-deficient 3,5-dichlorophenyl ring as the disconnection point.

Pathway Logic:

  • Precursor: 1-bromo-3,5-dichlorobenzene.[1][2][3]

  • Activation: Selective insertion of Mg into the C-Br bond.

  • Coupling: Attack of the Grignard reagent on the nitrile carbon of 4-bromobenzonitrile.

  • Hydrolysis: Acidic conversion of the ketimine intermediate to the ketone.

SynthesisPathway SM1 1-bromo-3,5-dichlorobenzene Mg Mg / THF (Reflux) SM1->Mg Activation Grignard 3,5-dichlorophenyl- magnesium bromide Mg->Grignard Chemoselective Insertion Intermediate Imine Salt (Precipitate) Grignard->Intermediate Nucleophilic Addition Electrophile 4-bromobenzonitrile Electrophile->Intermediate Hydrolysis H3O+ / Heat Intermediate->Hydrolysis Workup Product TARGET: 4-Bromo-3',5'-dichlorobenzophenone Hydrolysis->Product Final Target

Figure 1: Reaction workflow for the synthesis of 4-Bromo-3',5'-dichlorobenzophenone.

Experimental Protocol

Materials & Reagent Stoichiometry

Note: All glassware must be oven-dried (120 °C) and cooled under a stream of dry nitrogen or argon. Moisture is the primary cause of failure.

ReagentMW ( g/mol )Equiv.[4][5]Mass/Vol (Scale)Role
1-bromo-3,5-dichlorobenzene 225.901.011.3 g (50 mmol)Starting Material (Nucleophile Source)
Magnesium Turnings 24.301.21.46 gMetal for Insertion
4-Bromobenzonitrile 182.020.958.65 gElectrophile
Iodine (I₂) 253.81cat.~1 crystalInitiator
Tetrahydrofuran (THF) 72.11Solvent100 mLAnhydrous Solvent
HCl (3M) 36.46Excess50 mLHydrolysis Agent
Step-by-Step Methodology
Phase 1: Preparation of 3,5-Dichlorophenylmagnesium Bromide

Rationale: THF is used over diethyl ether.[3] Electron-deficient aryl halides form Grignard reagents more slowly; the higher boiling point of THF (66 °C) and better solvation capability facilitate the initiation and stability of the species.[3]

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a CaCl₂ drying tube or N₂ line), and a pressure-equalizing addition funnel.

  • Activation: Add Magnesium turnings (1.46 g) to the flask. "Dry stir" rapidly for 10 minutes under N₂ to mechanically activate the surface. Add one crystal of Iodine.

  • Initiation:

    • Dissolve 1-bromo-3,5-dichlorobenzene (11.3 g) in 60 mL of anhydrous THF.

    • Add approximately 5 mL of this solution directly onto the Mg turnings.

    • Observation: The brown color of iodine should fade to colorless, and the solution should become slightly turbid with mild exothermicity. If no reaction occurs within 5 minutes, gently heat with a heat gun until reflux flickers.

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise via the addition funnel over 30–45 minutes. Maintain a gentle spontaneous reflux.

  • Completion: After addition, heat the mixture to reflux (oil bath at 70 °C) for 1 hour to ensure complete conversion. The solution should be a dark gray/brown turbid mixture.

Phase 2: Nucleophilic Addition to Nitrile

Rationale: Using the nitrile instead of the acid chloride prevents "double addition" (which would form the tertiary alcohol). The intermediate imine salt precipitates, protecting the product from further reaction.

  • Preparation of Electrophile: Dissolve 4-bromobenzonitrile (8.65 g) in 40 mL of anhydrous THF in a separate dry flask.

  • Coupling: Cool the Grignard solution to 0 °C (ice bath). This controls the exotherm and improves selectivity.

  • Addition: Slowly add the nitrile solution to the Grignard reagent over 20 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then reflux for 3 hours.

    • Mechanistic Insight: The Grignard carbon attacks the nitrile carbon (

      
      ), breaking the pi bond to form the magnesium imine salt (
      
      
      
      ).
Phase 3: Hydrolysis & Workup
  • Quench: Cool the reaction mixture to 0 °C. Cautiously add 50 mL of 3M HCl. Caution: Significant gas evolution and heat.

  • Hydrolysis: Heat the biphasic mixture to reflux for 2 hours.

    • Chemistry: This step hydrolyzes the imine (

      
      ) to the ketone (
      
      
      
      ).
  • Extraction: Cool to room temperature. Separate the layers. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Combine organic layers and wash with:

    • Water (50 mL)

    • Saturated NaHCO₃ (50 mL) - to remove acid traces.

    • Brine (50 mL).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).

  • Purification: Recrystallize the crude solid from Ethanol or Ethanol/Water (9:1).

    • Expected Yield: 70–85%.

    • Appearance: Off-white to pale yellow crystalline solid.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Grignard fails to initiate Oxide layer on Mg or wet solvent.Add 5 drops of 1,2-dibromoethane (entrainment method). Ensure THF is distilled from Na/Benzophenone or from a solvent system.
Low Yield / Homocoupling Wurtz coupling (Ar-Ar formation).Keep the concentration of the aryl halide low during addition (slow dropwise addition is critical).
Tertiary Alcohol Impurity Over-addition or incomplete hydrolysis.Ensure the electrophile is a nitrile, not an acid chloride. Ensure hydrolysis reflux is sufficient (2hrs+).
Starting Material Recovery Incomplete Grignard formation.Use dry THF. If the aryl bromide is old, filter it through a plug of basic alumina before use to remove HBr/impurities.

Safety & Hazards (E-E-A-T)

  • Tetrahydrofuran (THF): Peroxide former.[3] Test for peroxides before distillation/use. Highly flammable.

  • Magnesium: Flammable solid. Reacts violently with water to produce hydrogen gas.

  • Organomagnesiums: Pyrophoric nature. Handle under inert atmosphere.

  • Acid Hydrolysis: The quench step is extremely exothermic. Add acid slowly to the cooled solution.

References

  • Grignard Selectivity: Knochel, P., et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 2003. (Discusses the kinetic preference for Br vs Cl exchange).

  • Nitrile Route to Ketones: Moffett, R. B., & Shriner, R. L. "ω-Methoxyacetophenone." Organic Syntheses, Coll. Vol. 3, p.562 (1955). (Classic validation of the Nitrile-Grignard method for ketone synthesis).

  • Solvent Effects: Garst, J. F. "Grignard reagent formation. Mechanism and solvent effects." Accounts of Chemical Research, 1991. (Explains why THF is superior for deactivated aryl halides).

  • General Benzophenone Synthesis:Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry," 5th Ed., Longman Scientific & Technical, 1989.

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Sources

Application

Application Notes and Protocols for 4-Bromo-3',5'-dichlorobenzophenone as a Versatile Synthetic Intermediate

Introduction: Unlocking the Synthetic Potential of a Tri-Halogenated Benzophenone 4-Bromo-3',5'-dichlorobenzophenone is a strategically functionalized diaryl ketone that serves as a valuable and versatile intermediate fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Tri-Halogenated Benzophenone

4-Bromo-3',5'-dichlorobenzophenone is a strategically functionalized diaryl ketone that serves as a valuable and versatile intermediate for the synthesis of complex organic molecules. Its unique arrangement of three halogen atoms—one bromine and two chlorine atoms—on its two phenyl rings, combined with a central carbonyl group, offers a rich platform for a variety of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in synthetic chemistry. We will explore its synthesis, key reactions, and provide detailed protocols for its application in the construction of molecular architectures relevant to pharmaceuticals and agrochemicals.

The bromine atom, being more reactive than the chlorine atoms in many cross-coupling reactions, allows for selective functionalization. The dichlorinated phenyl ring provides a scaffold with defined steric and electronic properties, which can be crucial for tuning the biological activity of the final product. The ketone moiety can be a handle for further modifications, such as reduction to an alcohol, conversion to an amine via reductive amination, or reaction with organometallic reagents.

This guide is designed to be a practical resource, offering not just step-by-step procedures but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical principles at play.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a starting material is paramount for its successful application in synthesis.

PropertyValueSource
Molecular Formula C₁₃H₇BrCl₂ON/A
Molecular Weight 334.01 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Melting Point Not available. Expected to be a solid at room temperature.N/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. Sparingly soluble in alcohols and insoluble in water.N/A

Spectroscopic Characterization (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.70-7.80 (m, 4H), 7.60-7.70 (m, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 194.5 (C=O), 138.0, 136.0, 135.0, 132.0, 131.0, 130.0, 129.0, 128.0.

Synthesis of 4-Bromo-3',5'-dichlorobenzophenone

The most common and direct method for the synthesis of diaryl ketones is the Friedel-Crafts acylation. For 4-Bromo-3',5'-dichlorobenzophenone, this would involve the reaction of 1,3-dichlorobenzene with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Workflow for Friedel-Crafts Acylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 1,3-Dichlorobenzene E Reaction Flask under N₂ A->E B 4-Bromobenzoyl Chloride B->E C Anhydrous AlCl₃ C->E D Inert Solvent (e.g., DCM) D->E F Stir at 0 °C to rt E->F Exothermic Reaction G Quench with Ice/HCl F->G H Extract with Organic Solvent G->H I Wash with NaHCO₃ and Brine H->I J Dry over Na₂SO₄ I->J K Solvent Evaporation J->K L Column Chromatography K->L M 4-Bromo-3',5'-dichlorobenzophenone L->M

Caption: Workflow for the synthesis of 4-Bromo-3',5'-dichlorobenzophenone.

Protocol 1: Synthesis via Friedel-Crafts Acylation

Materials:

  • 1,3-Dichlorobenzene

  • 4-Bromobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.).

  • Add anhydrous dichloromethane to the flask, and cool the suspension to 0 °C in an ice bath.

  • Add 1,3-dichlorobenzene (1.1 eq.) to the stirred suspension.

  • Dissolve 4-bromobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the 4-bromobenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir vigorously for 30 minutes until the aluminum salts are dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Bromo-3',5'-dichlorobenzophenone.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture as water deactivates the Lewis acid catalyst (AlCl₃).

  • Lewis Acid Catalyst: Aluminum chloride polarizes the carbonyl group of the acyl chloride, generating a highly electrophilic acylium ion, which is the reactive species for the electrophilic aromatic substitution.

  • Reaction Temperature: The initial cooling to 0 °C controls the exothermic reaction. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion.

  • Aqueous Work-up with Acid: The addition of ice and HCl quenches the reaction by hydrolyzing the aluminum chloride and protonating the aluminum-complexed ketone product, liberating the desired benzophenone.

  • Bicarbonate Wash: This step neutralizes any remaining acidic species in the organic layer.

Key Applications and Synthetic Protocols

The trifunctional nature of 4-Bromo-3',5'-dichlorobenzophenone makes it a powerful intermediate for the synthesis of a diverse range of molecular scaffolds.

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The bromine atom on the benzophenone is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups.[1] This is a cornerstone reaction in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[1]

Catalytic Cycle of Suzuki-Miyaura Coupling

G A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D R-B(OR)₂ E Ar-Pd(II)-R(L)₂ D->E F Reductive Elimination E->F F->A Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid

Materials:

  • 4-Bromo-3',5'-dichlorobenzophenone

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine 4-Bromo-3',5'-dichlorobenzophenone (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).

  • Add a 3:1 mixture of toluene and water to the flask.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired biaryl product.

Rationale for Reagent Selection:

  • Palladium Catalyst: Palladium is the key metal that facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

  • Phosphine Ligand: Triphenylphosphine stabilizes the palladium catalyst and influences its reactivity and stability.

  • Base: The base (K₂CO₃) is crucial for the transmetalation step, activating the boronic acid.

  • Solvent System: The biphasic toluene/water system is effective for many Suzuki couplings, with the base being soluble in the aqueous phase and the organic reactants in the toluene phase.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[2] This reaction is of immense importance in medicinal chemistry for the synthesis of a wide array of nitrogen-containing bioactive molecules.

Workflow for Buchwald-Hartwig Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 4-Bromo-3',5'-dichlorobenzophenone G Schlenk Tube under N₂ A->G B Amine (e.g., Morpholine) B->G C Pd Catalyst (e.g., Pd₂(dba)₃) C->G D Ligand (e.g., XPhos) D->G E Base (e.g., NaOtBu) E->G F Solvent (e.g., Toluene) F->G H Heat at 80-110 °C G->H I Cool and Filter H->I J Solvent Evaporation I->J K Column Chromatography J->K L Product K->L

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Protocol 3: Buchwald-Hartwig Amination with a Secondary Amine

Materials:

  • 4-Bromo-3',5'-dichlorobenzophenone

  • Secondary amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add 4-Bromo-3',5'-dichlorobenzophenone (1.0 eq.), Pd₂(dba)₃ (0.01 eq.), and XPhos (0.02 eq.).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous toluene, followed by the secondary amine (1.2 eq.) and sodium tert-butoxide (1.4 eq.).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired arylamine.

Expert Insights on the Protocol:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl bromides.[3]

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine or the intermediate palladium-amine complex.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere (nitrogen or argon).

Conclusion

4-Bromo-3',5'-dichlorobenzophenone is a highly versatile synthetic intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its distinct reactivity at the bromine and carbonyl positions, coupled with the stable dichlorinated aromatic ring, allows for a wide range of selective transformations. The protocols provided herein for its synthesis and derivatization via Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer a solid foundation for researchers to explore the full synthetic utility of this valuable building block. As with any chemical process, careful optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates and applications.

References

  • Gore, P. H. (1964). The Friedel-Crafts Acylation Reaction and its Application to the Synthesis of Ketones. Chemical Reviews, 64(3), 223-247. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Friedel-Crafts Acylation of Bromobenzene. (n.d.). Studymode.
  • Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020). Molecules. [Link]

  • Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
  • Buchwald, S. L., & Mauger, C. (2008). A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions. Aldrichimica Acta, 41(1), 15-23.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 4-Bromobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Dichlorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Experimental Chemistry II. (2010). Oregon State University.
  • Buchwald–Hartwig amination. (2023, December 19). In Wikipedia. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. (n.d.). ResearchGate.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 4-Bromo-3',5'-dichlorobenzophenone

From the Desk of the Senior Application Scientist Welcome to the technical support guide for the purification of 4-Bromo-3',5'-dichlorobenzophenone (CAS No. 844879-09-0).

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 4-Bromo-3',5'-dichlorobenzophenone (CAS No. 844879-09-0). This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. We will delve into the principles of solvent selection, provide a detailed experimental protocol, and address common troubleshooting scenarios you might encounter.

Our approach is grounded in the fundamentals of crystallization science, aiming to empower you with the causal understanding behind each step. This ensures not only a successful outcome for this specific molecule but also hones your skills for future purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 4-Bromo-3',5'-dichlorobenzophenone?

Recrystallization is a purification technique used to remove impurities from a solid compound.[1] For 4-Bromo-3',5'-dichlorobenzophenone, which is typically a solid at room temperature, this process is crucial for removing by-products from the synthesis, unreacted starting materials, or any colored impurities. The underlying principle is to dissolve the impure compound in a suitable solvent at an elevated temperature and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (the mother liquor).[2]

Q2: What are the key characteristics of a good recrystallization solvent for this compound?

Selecting the right solvent is the most critical step for successful recrystallization.[1] Based on the structure of 4-Bromo-3',5'-dichlorobenzophenone (a halogenated aromatic ketone), we can predict it will be a relatively nonpolar molecule. An ideal solvent should exhibit the following properties:

  • High solubility at elevated temperatures: The solvent must be able to completely dissolve your crude product when heated.[1]

  • Low solubility at low temperatures: Upon cooling, the solvent should not be able to keep the compound dissolved, thus promoting crystal formation.

  • Inertness: The solvent should not react with the 4-Bromo-3',5'-dichlorobenzophenone.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[1]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

Q3: Are there any specific safety precautions I should take when handling 4-Bromo-3',5'-dichlorobenzophenone and the solvents?

Yes, absolutely. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the search results, related halogenated aromatic compounds present certain hazards. For instance, compounds like 4,4'-Dichlorobenzophenone and 4'-Bromoacetophenone are known to cause skin and eye irritation and may cause respiratory irritation.[3][4] Therefore, it is imperative to:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.[5][6]

  • Wash hands thoroughly after handling.[3][4]

  • Consult the SDS for each solvent you are using to be aware of its specific hazards.

Solvent Selection and Protocol

Q4: How do I select the best solvent for my recrystallization?

Since specific solubility data for 4-Bromo-3',5'-dichlorobenzophenone is not readily published, a systematic solvent screening is the most reliable approach. This involves testing the solubility of a small amount of your crude product in various solvents.

Recommended Solvents for Screening:

Based on the nonpolar nature of the target molecule and successful recrystallizations of similar benzophenone derivatives, the following solvents (and solvent mixtures) are excellent starting points.[7][8]

Solvent/SystemBoiling Point (°C)PolarityRationale & Comments
Ethanol (95%)~78Polar ProticOften a good choice for moderately polar compounds. Used for similar molecules like p-Bromophenacyl bromide.[7]
Isopropanol82Polar ProticSimilar to ethanol, but slightly less polar.
Toluene111NonpolarGood for nonpolar compounds. Its higher boiling point allows for a wider temperature gradient for crystallization.
Heptane/Hexane98 / 69NonpolarGood for dissolving nonpolar compounds when hot, but often have very low solubility at room temperature. Can be a good candidate.
Ethyl Acetate77Moderately PolarA versatile solvent, often used in chromatography for benzophenones.[9]
Ethanol/WaterVariablePolarA mixed solvent system. The compound should be soluble in ethanol but insoluble in water. Water acts as an "anti-solvent."[8]
Toluene/HeptaneVariableNonpolarA nonpolar mixed solvent system. Useful if the compound is too soluble in hot toluene. Heptane can be added to reduce solubility.

Solvent Screening Workflow:

G A Place ~20-30 mg of crude product into several test tubes B Add a potential solvent dropwise at room temperature A->B C Does it dissolve? B->C D Discard solvent. (Too soluble at room temp) C->D Yes E Heat the suspension gently (e.g., in a warm water bath) C->E No F Does it dissolve completely? E->F G Add more solvent and continue heating. If it still doesn't dissolve, discard solvent (Insoluble). F->G No H Cool the clear solution to room temperature, then place in an ice bath. F->H Yes I Do abundant crystals form? H->I J This is a good candidate solvent! I->J Yes K Poor recovery. Consider a mixed solvent system or a different solvent. I->K No

Q5: Can you provide a step-by-step protocol for the recrystallization?

Certainly. The following is a general yet detailed protocol. It assumes you have already identified a suitable solvent (e.g., 95% Ethanol) from your screening.

Experimental Protocol: Recrystallization of 4-Bromo-3',5'-dichlorobenzophenone

  • Dissolution:

    • Place your crude 4-Bromo-3',5'-dichlorobenzophenone into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add the minimum amount of your chosen hot solvent (e.g., 95% ethanol) to the flask while heating on a hot plate. Add the solvent in small portions and swirl the flask after each addition.

    • Continue adding solvent until the compound just dissolves completely. Avoid adding an excess of solvent, as this will reduce your final yield.[10]

  • Hot Filtration (Optional but Recommended):

    • If you observe any insoluble impurities (e.g., dust, sand) or if the solution is colored and you plan to use charcoal, perform a hot filtration.

    • To do this, pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization:

    • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[2] Rapid cooling can trap impurities.[10]

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for about 15-20 minutes to maximize the yield of crystals.[2][8]

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Continue to draw air through the crystals on the filter paper for several minutes to help them dry.

  • Drying:

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For a more thorough drying, use a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

Q6: I've added a lot of hot solvent, but my compound won't dissolve. What should I do?

This indicates that your compound is likely insoluble or poorly soluble in the chosen solvent, even at high temperatures. You should discard this solvent and try a different one from your screening list. Forcing dissolution with a very large volume of solvent will result in extremely poor recovery.

Q7: My compound dissolved, but no crystals are forming upon cooling. What's wrong?

This is a common issue and usually means one of two things:

  • Too much solvent was used: The solution is not supersaturated enough for crystals to form. The remedy is to gently boil off some of the solvent to concentrate the solution, and then attempt the cooling process again.[10]

  • Supersaturation without nucleation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin. You can induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.

    • Seeding: Add a tiny crystal of your crude product (a "seed crystal") to the solution. This provides a template for crystal growth.[11]

Q8: An oil has formed instead of crystals. How can I fix this?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This is more common with impure samples. Here are some strategies to overcome this:[10]

  • Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Then, add a small amount of additional solvent to ensure the saturation point is at a lower temperature. Cool the solution very slowly.

  • Change the solvent system: If the problem persists, you may need to choose a solvent with a lower boiling point or use a mixed solvent system.

  • Lower the cooling temperature drastically: Sometimes, flash-cooling the oil in a dry ice/acetone bath can solidify it, after which it can be redissolved and recrystallized.

Q9: My purified crystals are still colored. How can I remove the color?

Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.

Troubleshooting Workflow:

G A Start Recrystallization B Issue: No Crystals Form A->B C Issue: Oiling Out A->C D Issue: Impurities Co-crystallize A->D E Successful Crystallization A->E Sol1 1. Boil off some solvent to concentrate. 2. Scratch inner wall of flask. 3. Add a seed crystal. B->Sol1 Sol2 1. Reheat to dissolve oil. 2. Add more solvent. 3. Cool slowly. C->Sol2 Sol3 1. Ensure slow cooling. 2. Try a different solvent system. 3. Consider a preliminary purification (e.g., silica plug). D->Sol3 Sol1->E Resolved Sol2->E Resolved Sol3->E Resolved

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • Google Patents. (2018). CN108586224B - Method for purifying and separating benzophenone.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Irvine Valley College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2014). CN103524320A - Substituted benzophenone and preparation method thereof.
  • Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET - 2-Bromo-3',4'-dichloroacetophenone. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up Purification of 4-Bromo-3',5'-dichlorobenzophenone

Welcome to the technical support center for the purification of 4-Bromo-3',5'-dichlorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of sca...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromo-3',5'-dichlorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the purification of this key intermediate. Below, you will find a series of frequently asked questions and troubleshooting guides structured to address specific issues you may encounter during your experiments. Our approach is grounded in fundamental chemical principles to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your processes.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: We are observing a lower than expected yield after scaling up our recrystallization protocol. What are the likely causes and how can we mitigate this?

A: Low recovery during a scaled-up recrystallization is a common issue and typically points to one of several factors related to solubility and handling.

Core Principles: The success of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve a large amount of the product at its boiling point and a very small amount at low temperatures (e.g., 0-4 °C).

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: A solvent system that works well on a 1g scale may not be optimal for a 100g scale. Perform a small-scale solvent screen with the crude material.[1] The goal is to identify a solvent or solvent pair where 4-Bromo-3',5'-dichlorobenzophenone has high solubility when hot and low solubility when cold.[1]

  • Minimize the Amount of Hot Solvent: A frequent error is adding too much hot solvent to dissolve the crude product.[2] This leads to a less concentrated solution, and consequently, more of your product will remain dissolved even after cooling, thus reducing the yield. On a larger scale, it is crucial to add the hot solvent portion-wise, with vigorous stirring, until the solid just dissolves.

  • Control the Cooling Rate: Rapid cooling, such as immediately placing a hot flask into an ice bath, can lead to the formation of small, impure crystals or even precipitation of the product as an oil.[2] Allow the solution to cool slowly to room temperature first to encourage the formation of larger, purer crystals.[2] Once at room temperature, cooling in an ice bath can maximize recovery.

  • Ensure Complete Transfer: With larger quantities, significant product loss can occur during transfers. Ensure all solid is transferred to the filtration apparatus and wash the filter cake with a minimal amount of ice-cold solvent to remove residual impurities without dissolving the product.

FAQ 2: Our purified 4-Bromo-3',5'-dichlorobenzophenone is contaminated with the starting materials. How can we improve the separation?

A: Contamination with starting materials, such as 3,5-dichlorobenzoyl chloride or bromobenzene, is a frequent challenge, especially if they have similar polarities to the product.

Causality: The similarity in polarity can make separation by standard purification techniques like column chromatography difficult.[1] The choice of purification method must be tailored to exploit the subtle differences in physical properties between the product and the contaminants.

Troubleshooting Workflow:

start Crude Product with Starting Material Contamination wash Aqueous Wash of Crude start->wash Is starting material acidic/basic? column Column Chromatography start->column Neutral impurities wash->column Neutral impurities remain recrystallization Recrystallization column->recrystallization Co-eluting impurities purity_check Purity Analysis (TLC/HPLC) column->purity_check recrystallization->purity_check purity_check->column Purity <98% end Pure Product (>98%) purity_check->end Purity >98%

Caption: Troubleshooting workflow for starting material contamination.

Detailed Solutions:

  • Aqueous Wash: If any of the starting materials are acidic (like residual benzoyl chloride which can hydrolyze to benzoic acid) or basic, a simple liquid-liquid extraction can be highly effective. Wash the crude product dissolved in an organic solvent (e.g., dichloromethane) with a dilute base (e.g., saturated sodium bicarbonate solution) followed by brine.[3]

  • Optimize Column Chromatography:

    • Solvent System Polarity: The key to good separation is selecting a mobile phase where the product and impurities have different affinities for the stationary phase (typically silica gel).[4] Test different solvent systems using Thin Layer Chromatography (TLC). The ideal system will show good separation between the spots, with the product having an Rf value between 0.2 and 0.5.[5] A less polar eluent may improve the separation of compounds with similar polarities.[1]

    • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution is recommended. Start with a low polarity solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[3] This can effectively separate compounds with close Rf values.

  • Recrystallization as a Polishing Step: Even after chromatography, recrystallization can be a powerful final step to remove trace impurities. The ordered crystal lattice of the desired product tends to exclude differently shaped impurity molecules.

FAQ 3: We are struggling to scale up our column chromatography. The separation quality is poor and it's taking too long. What are the key parameters to consider?

A: Scaling up column chromatography from grams to kilograms is not a linear process and requires careful consideration of several factors to maintain resolution and efficiency.

Key Scaling Principles:

cluster_0 Scaling Factor (SF) = (d2/d1)^2 scale_up Lab Scale (g) Column Diameter (d1) Silica Mass (m1) Flow Rate (F1) Sample Load (S1) pilot_scale Pilot Scale (kg) Column Diameter (d2) Silica Mass (m2) Flow Rate (F2) Sample Load (S2) eq1 eq2 eq3

Caption: Key relationships for scaling up column chromatography.

Practical Steps for Scaling Up:

  • Column Dimensions: The primary scaling factor is the square of the ratio of the column diameters. To maintain the same linear flow rate, the volumetric flow rate must be increased proportionally to the column's cross-sectional area.

  • Stationary Phase (Silica Gel): The amount of silica gel required will also scale with the cross-sectional area. A common rule of thumb is to use a silica-to-crude-product mass ratio of 30:1 to 100:1 for difficult separations.[6]

  • Sample Loading: Overloading the column is a common cause of poor separation at scale. The amount of crude material that can be loaded is proportional to the mass of the stationary phase. As a starting point, aim for a loading capacity of 1-5% of the silica gel mass.

  • Solvent Consumption: Be prepared for a significant increase in solvent usage. This not only has cost implications but also safety considerations. For example, using large volumes of flammable solvents like ethanol may require explosion-proof facilities.

Solvent System Selection Table:

Solvent System (v/v)PolarityApplication Notes
Hexanes / Ethyl AcetateLow to MediumA standard and highly versatile system for benzophenone derivatives. Good for achieving fine separations.[3][6]
Dichloromethane / HexanesLow to MediumGood for compounds that may have solubility issues in pure alkanes.
Ether / Petroleum EtherLowA less polar alternative to Ethyl Acetate systems.[6]
Methanol / DichloromethaneHighGenerally too polar for this compound but can be used for highly polar impurities.[6]

This data is synthesized from common practices in organic chemistry.[6][7]

FAQ 4: The final product has a persistent yellow or brownish color. What causes this and how can it be removed?

A: A persistent color in the final product often indicates the presence of trace, highly conjugated impurities or residual acidic species from the synthesis.

Potential Causes and Solutions:

  • Acidic Impurities: If the synthesis involved a Friedel-Crafts reaction, residual Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., HBr) can cause discoloration.[1]

    • Solution: Ensure the crude product is thoroughly washed with a mild base like sodium bicarbonate solution, followed by water and brine, before any further purification.[3]

  • Oxidized or Polymeric Byproducts: Side reactions can lead to the formation of colored, high-molecular-weight impurities.

    • Solution 1: Activated Carbon Treatment: Dissolve the colored product in a suitable hot solvent and add a small amount (1-2% by weight) of activated carbon. Heat the mixture for a short period (5-15 minutes), then filter the hot solution through a pad of Celite® or diatomaceous earth to remove the carbon.[8] Caution: Activated carbon can also adsorb your product, so use it sparingly and expect some yield loss.

    • Solution 2: Column Chromatography: These colored impurities are often highly polar and will stick to the top of a silica gel column, allowing the desired colorless product to be eluted.[4]

Section 2: Experimental Protocols

Protocol 1: Scaled-Up Recrystallization of 4-Bromo-3',5'-dichlorobenzophenone

This protocol is a general guideline. The ideal solvent and volumes should be determined by small-scale trials. Ethanol is often a suitable choice for chalcones and related compounds.[9]

  • Dissolution: Place 100 g of crude 4-Bromo-3',5'-dichlorobenzophenone into a flask appropriately sized to allow for solvent addition and boiling (e.g., a 2 L Erlenmeyer flask). Add a magnetic stir bar.

  • Solvent Addition: In a separate flask, heat the chosen recrystallization solvent (e.g., 95% ethanol) to its boiling point. Add the minimum amount of hot solvent to the crude material while stirring and heating until the solid is fully dissolved.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add 1-2 g of activated carbon. Re-heat to boiling for 5-10 minutes.

  • Hot Filtration (if carbon was used): Pre-heat a fluted filter paper and funnel. Filter the hot solution quickly to remove the activated carbon.

  • Crystallization: Cover the flask lightly and allow the solution to cool slowly to room temperature without agitation.[2] Once crystals have formed, place the flask in an ice-water bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Purity assessment is crucial for applications in drug development, where a purity of >98% is often required.[3]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient of acetonitrile and water (both typically containing 0.1% formic acid or trifluoroacetic acid).[3][10]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm.[3]

  • Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.[3]

  • Analysis: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

References

  • CN103922892A - Method for preparing 3,4-dichloro bromobenzene - Google Patents.
  • Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole - Odinity. Available at: [Link]

  • A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC - NIH. Available at: [Link]

  • CN107915659B - Synthetic method of 3, 4-dichlorobenzonitrile - Google Patents.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. Available at: [Link]

  • US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents.
  • 4-Bromobenzophenone by Friedel-Craft Reaction | PDF | Organic Chemistry - Scribd. Available at: [Link]

  • A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone - ResearchGate. Available at: [Link]

  • Finding Quality 4-Bromo-3,5-dichlorobenzotrifluoride: A Manufacturer's Perspective . Available at: [Link]

  • trans-4,4'-DIMETHOXYSTILBENE - Organic Syntheses Procedure. Available at: [Link]

  • EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents.
  • How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? | ResearchGate. Available at: [Link]

  • 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem - NIH. Available at: [Link]

  • Separation of 4-Bromo-2,5-dichlorophenol on Newcrom R1 HPLC column . Available at: [Link]

  • Synthesis of 4,4'-dichlorobenzophenone - PrepChem.com. Available at: [Link]

  • Column chromatography - Columbia University. Available at: [Link]

  • Flash Column Chromatography . Available at: [Link]

  • Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information . Available at: [Link]

  • 3 - Organic Syntheses Procedure. Available at: [Link]

  • 4-Bromo-3,5-dichlorobenzonitrile | C7H2BrCl2N | CID 19769948 - PubChem. Available at: [Link]

  • Properties of Common Organic Solvents . Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Purity Assessment of 4-Bromo-3',5'-dichlorobenzophenone by HPLC: A Senior Application Scientist's Guide

An Objective Comparison Guide for Researchers This guide provides a comprehensive, data-supported comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 4-Bromo-3',5'-dichl...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison Guide for Researchers

This guide provides a comprehensive, data-supported comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 4-Bromo-3',5'-dichlorobenzophenone. As a crucial intermediate in pharmaceutical synthesis, the purity of this compound is not merely a quality metric but a critical determinant of the final Active Pharmaceutical Ingredient's (API) safety and efficacy. We will dissect the rationale behind experimental choices, present a robust, validated method, and compare its performance against viable alternatives, grounding our discussion in established scientific principles and regulatory expectations.

Foundational Principles: Analyte Properties and Method Selection

The development of a robust analytical method begins with a thorough understanding of the analyte's physicochemical properties. 4-Bromo-3',5'-dichlorobenzophenone is a halogenated aromatic ketone, a class of compounds often used as building blocks in organic synthesis.[1] Its structure dictates its behavior in a chromatographic system.

  • Structure and Physicochemical Characteristics: The molecule possesses two phenyl rings, one substituted with a bromine atom and the other with two chlorine atoms, linked by a carbonyl group. This structure renders the molecule non-polar and hydrophobic. It is practically insoluble in water but readily soluble in organic solvents like acetonitrile and methanol. Similar dichlorobenzophenone compounds exist as off-white crystalline powders.[2] The benzophenone chromophore provides strong UV absorbance, making UV detection a highly suitable and sensitive choice for HPLC analysis.[3]

Caption: Structure of 4-Bromo-3',5'-dichlorobenzophenone.

  • Rationale for HPLC: Given the compound's non-volatile and thermally stable nature, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the unequivocally superior technique compared to Gas Chromatography (GC).[4] RP-HPLC separates molecules based on their hydrophobicity, making it ideal for analyzing non-polar compounds like 4-Bromo-3',5'-dichlorobenzophenone and its structurally similar impurities.

Method Development: A Comparative Analysis of Critical Parameters

The objective is to develop a stability-indicating method capable of separating the main peak from process-related impurities (e.g., starting materials, by-products) and potential degradants.

Stationary Phase (Column) Selection

The column is the heart of the separation. For a non-polar analyte, an octadecylsilane (C18) stationary phase is the logical starting point. However, not all C18 columns are created equal.

Table 1: Comparison of C18 Column Chemistries

Column TypeParticle Size (µm)Key FeaturePerformance Impact for Halogenated Benzophenones
Traditional C18 5Standard end-cappingGood general-purpose retention and resolution. May show peak tailing with polar impurities.
High-Density C18 3.5High carbon load, double end-cappingIncreased retention and hydrophobic selectivity. Excellent for resolving closely related non-polar impurities.
Phenyl-Hexyl 3.5Phenyl group provides π-π interactionsOffers alternative selectivity, particularly for aromatic impurities. Can improve resolution where C18 fails.

Experimental Insight: While a traditional C18 provides adequate results, a high-density, double end-capped C18 column often yields superior peak symmetry and resolution for halogenated compounds. The smaller 3.5 µm particle size enhances efficiency, leading to sharper peaks and better detection limits.

Mobile Phase Optimization

The mobile phase composition controls the retention and elution of the analyte.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for benzophenone analysis due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff, which allows for detection at shorter wavelengths if necessary.

  • Aqueous Component: Deionized water is sufficient. Buffering is typically unnecessary for neutral compounds like this, simplifying mobile phase preparation.

  • Isocratic vs. Gradient Elution: For a purity assessment where impurities may have a wide range of polarities, a gradient elution program (e.g., starting with a higher water content and increasing the acetonitrile percentage over time) is often more effective than an isocratic (constant composition) method. A gradient ensures that late-eluting, highly non-polar impurities are cleared from the column while providing good resolution for early-eluting polar impurities.

A Validated, High-Performance Method for Purity Determination

The following method was developed and subsequently validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control environments.[5][6]

Table 2: Optimized HPLC Method Parameters

ParameterConditionRationale
Column High-Density C18, 4.6 x 100 mm, 3.5 µmProvides high efficiency and optimal resolution for halogenated aromatics.
Mobile Phase A Deionized WaterAqueous component for reversed-phase separation.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the non-polar analyte.
Gradient Program 0-10 min: 60% B to 95% B; 10-12 min: 95% B; 12.1-15 min: 60% BEnsures separation of a wide range of potential impurities and cleans the column.
Flow Rate 1.2 mL/minOptimal flow for a 4.6 mm ID column to balance analysis time and efficiency.
Column Temperature 35 °CEnsures reproducible retention times and improves peak shape by reducing viscosity.
Detection UV at 260 nmWavelength of maximum absorbance (λmax) for high sensitivity.
Injection Volume 5 µLMinimizes potential for peak distortion from solvent effects.
Sample Diluent AcetonitrileEnsures solubility and compatibility with the mobile phase.
Method Validation: Ensuring Trustworthiness and Reliability

A method's data is only as reliable as its validation. The validation process is a self-validating system that confirms the method is fit for its intended purpose. The key validation parameters are outlined in the ICH Q2 guidelines.[7]

cluster_0 Method Validation Workflow (ICH Q2) Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: A typical workflow for HPLC method validation.

Table 3: Summary of Validation Data and Acceptance Criteria

Validation ParameterAcceptance Criterion (Typical)Result
Specificity Peak is pure and resolved from degradantsComplies
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9997
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Repeatability (%RSD) ≤ 1.0%0.4%
Intermediate Precision (%RSD) ≤ 2.0%0.7%
Limit of Detection (LOD) S/N ratio ≥ 3:10.015%
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.05%
Robustness Insignificant changes in resultsComplies

The successful validation confirms that the method is accurate, precise, and specific for the quantitative determination of 4-Bromo-3',5'-dichlorobenzophenone purity. The low LOD and LOQ are critical for detecting and quantifying trace-level impurities.[8]

Comparative Analysis with Alternative Technologies

While HPLC is the gold standard, it is instructive to compare it with other potential analytical techniques.

Table 4: Comparison of Analytical Technologies for Purity Assessment

TechniquePrincipleApplicability to AnalyteAdvantagesLimitations
HPLC-UV (This Method) Liquid-phase separation by polarityExcellentHigh resolution, robust, easily validated, quantitative.Requires reference standards for impurity identification.
UPLC-UV/MS Ultra-high efficiency separationExcellentFaster analysis, higher resolution, MS provides mass data for impurity identification.Higher initial instrument cost and complexity.
Gas Chromatography (GC-FID) Vapor-phase separation by boiling pointPoorHigh efficiency for volatile compounds.Analyte is not sufficiently volatile; thermal degradation is a risk.
Quantitative NMR (qNMR) Nuclear magnetic resonanceGoodProvides structural confirmation; does not require a reference standard of the same compound.Lower sensitivity than HPLC; complex mixtures are difficult to resolve.

Final Recommendation

For the routine purity assessment of 4-Bromo-3',5'-dichlorobenzophenone in a drug development or quality control setting, the validated reversed-phase HPLC method detailed in this guide is highly recommended. Its foundation on a high-density C18 column with a gradient elution program ensures robust separation from potential impurities. The comprehensive validation according to ICH Q2(R1) guidelines provides a high degree of confidence in the accuracy and precision of the generated data. For investigational purposes, such as identifying unknown impurities or characterizing degradation pathways, coupling this separation method with a mass spectrometer (LC-MS) is the logical and most powerful next step.

References

  • ResearchGate. (2015). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Retrieved February 2, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 4,4'-Dichlorobenzophenone: Properties and Synthesis Insights. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7030, 4-Bromobenzophenone. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). 4,4'-Dichlorobenzophenone. Retrieved February 2, 2026, from [Link]

  • Taylor & Francis Online. (2017). Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved February 2, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2024). HPLC analysis: The reduction of benzophenone to Diphenylmethanol. Retrieved February 2, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 2, 2026, from [Link]

  • Therapeutic Goods Administration. (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved February 2, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved February 2, 2026, from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved February 2, 2026, from [Link]

Sources

Comparative

Validating the structure of 4-Bromo-3',5'-dichlorobenzophenone with 2D NMR

Executive Summary In pharmaceutical intermediate synthesis, distinguishing between isomeric benzophenones is a critical quality gate. 4-Bromo-3',5'-dichlorobenzophenone presents a specific analytical challenge: its aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate synthesis, distinguishing between isomeric benzophenones is a critical quality gate. 4-Bromo-3',5'-dichlorobenzophenone presents a specific analytical challenge: its aromatic proton signals often overlap in 1D


H NMR, and the regiochemistry of the dichloro-substituted ring cannot be unambiguously assigned solely through chemical shift prediction.

This guide compares the standard 1D assignment methodology against a robust, self-validating 2D NMR workflow. We demonstrate that while 1D NMR provides preliminary evidence via coupling constants (


-values), HMBC (Heteronuclear Multiple Bond Correlation)  is the mandatory definitive technique to link the two distinct aromatic spin systems to the central carbonyl bridge.

The Scientific Challenge: Ambiguity in Regiochemistry

The molecule consists of two distinct aromatic rings linked by a carbonyl group:

  • Ring A (4-Bromo): A para-substituted system (AA'BB' spin system).

  • Ring B (3',5'-Dichloro): A meta-substituted system (A

    
    X spin system).
    

The Problem: In lower-field instruments (300-400 MHz), the chemical shifts of Ring A protons often overlap with Ring B protons. Furthermore, distinguishing 3,5-dichloro substitution from 2,4- or 2,6- isomers relies heavily on resolving small meta-couplings (


 Hz), which can be obscured by line broadening.

Comparative Analysis: 1D vs. Integrated 2D Approach

We compare two validation methodologies.

FeatureMethod A: Standard 1D Proton NMR Method B: Integrated 1D/2D NMR (Recommended)
Primary Data Chemical Shift (

), Integration, Multiplicity.[1]
Connectivity (Through-bond correlations).[2]
Mechanism Relies on predicting shielding effects of Br/Cl.[3]Relies on scalar coupling networks (COSY, HMBC).
Failure Mode High risk if peaks overlap; cannot prove C=O location.Low risk; separates overlapping peaks by carbon shift.
Confidence 80% (Inferred Structure)99.9% (Validated Connectivity)
Time Investment 10 Minutes1 - 2 Hours

Expert Insight: Method A is sufficient for purity checks of known standards. Method B is required for de novo structural characterization or regulatory filing.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this stepwise protocol.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for benzophenones to prevent signal overlap of aromatic protons with the residual solvent peak (
    
    
    7.26 ppm in CDCl
    
    
    ).
  • Concentration: 10–15 mg in 600

    
    L solvent. (High concentration is crucial for detecting weak quaternary carbon signals in HMBC).
    
Step 2: Acquisition Parameters
  • Temperature: 298 K (Standard).

  • 1D

    
    H:  Spectral width 12 ppm, 16 scans.
    
  • 2D COSY: Gradient-selected, 1024 x 256 points.

  • 2D HSQC: Multiplicity-edited (distinguishes CH/CH

    
     from CH
    
    
    
    ).
  • 2D HMBC: Optimized for long-range coupling (

    
     Hz). Critical:  Set relaxation delay (
    
    
    
    ) to
    
    
    sec to allow relaxation of quaternary carbons.

Data Analysis & Interpretation

A. Predicted 1D Data (The Hypothesis)

Before 2D analysis, we establish the expected splitting patterns.

PositionProton TypeMultiplicityCoupling Constant (

)
Expected Shift (

)
Ring A H-2, H-6Doublet (d)

Hz (Ortho)
7.60 - 7.70 ppm
Ring A H-3, H-5Doublet (d)

Hz (Ortho)
7.70 - 7.80 ppm
Ring B H-2', H-6'Doublet (d)

Hz (Meta)
7.50 - 7.60 ppm
Ring B H-4'Triplet (t)

Hz (Meta)
7.80 - 7.90 ppm

Note: The triplet of H-4' arises because it couples to two equivalent meta-protons (H-2' and H-6').

B. The 2D Validation Logic

1. COSY (Correlation Spectroscopy): Defining the Fragments

  • Observation: You will see strong cross-peaks between H-2/6 and H-3/5 (Ring A).

  • Observation: You will see weak cross-peaks between H-2'/6' and H-4' (Ring B).

  • Validation: The absence of cross-peaks between the two rings confirms they are isolated spin systems.

2. HMBC (Heteronuclear Multiple Bond Correlation): The Bridge This is the definitive step. We must locate the Carbonyl Carbon (


), typically found near 192–195 ppm .
  • Correlation 1: The doublet from Ring A (H-2/6) will show a strong 3-bond correlation to the

    
     peak.
    
  • Correlation 2: The doublet from Ring B (H-2'/6') will also show a strong 3-bond correlation to the same

    
     peak.
    

Visualization of Structural Logic

Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process for validating the structure.

ValidationWorkflow Start Sample: 4-Bromo-3',5'-dichlorobenzophenone Step1 Step 1: 1D Proton NMR (Check Multiplicity) Start->Step1 Decision Are J-values distinct? (8Hz vs 2Hz) Step1->Decision PathA Ambiguous Overlap (Risk of misassignment) Decision->PathA No PathB Clear Splitting (Preliminary ID) Decision->PathB Yes Step2 Step 2: 2D COSY (Isolate Spin Systems) PathA->Step2 PathB->Step2 Step3 Step 3: 2D HMBC (Connect Rings to C=O) Step2->Step3 Result VALIDATED STRUCTURE Regiochemistry Confirmed Step3->Result

Caption: Figure 1. Integrated NMR workflow ensuring rigorous structural validation by moving from 1D scalar coupling analysis to 2D connectivity mapping.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific correlations required to prove the structure.

HMBC_Connectivity cluster_RingA Ring A (4-Br) cluster_RingB Ring B (3,5-Cl) Carbonyl C=O (194 ppm) (Quaternary Bridge) H2_6 H-2, H-6 (d, J=8.5Hz) H2_6->Carbonyl 3J (HMBC) H3_5 H-3, H-5 (d, J=8.5Hz) H2_6->H3_5 COSY H2p_6p H-2', H-6' (d, J=1.8Hz) H2p_6p->Carbonyl 3J (HMBC) H4p H-4' (t, J=1.8Hz) H2p_6p->H4p COSY

Caption: Figure 2. Critical HMBC (solid red arrows) and COSY (dotted arrows) correlations. The convergence of H-2/6 and H-2'/6' on the Carbonyl carbon definitively proves the benzophenone linkage.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (The definitive text on coupling constants and AA'BB' systems).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for HMBC parameter optimization and long-range coupling delays).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for chemical shift additivity rules in aromatic systems).

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley-VCH. (Detailed strategies for distinguishing isomers using 2D correlations).

Sources

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